molecular formula C8H12N4 B1589434 (2-Methyl-5-aminophenyl)guanidine CAS No. 581076-64-4

(2-Methyl-5-aminophenyl)guanidine

Cat. No.: B1589434
CAS No.: 581076-64-4
M. Wt: 164.21 g/mol
InChI Key: YEVCUAOISSDMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-5-aminophenyl)guanidine, with the molecular formula C 8 H 12 N 4 and a molecular weight of 164.21 g/mol, is a guanidine derivative of interest in chemical and pharmacological research . This compound is supplied as a high-purity analytical reference standard, certified to be in compliance with ISO quality standards, ensuring reliability and consistency for your research applications . Guanidine derivatives represent a significant chemotype in medicinal chemistry due to their interaction with various biological targets . Research into structurally similar compounds has shown that simple modifications to the guanidine structure can lead to compounds with potent affinity for neurological receptors, such as the muscarinic M2 and M4 receptors, which are relevant in the study of conditions like Alzheimer's disease and Parkinson's disease . Furthermore, the parent compound, guanidine, is a known acetylcholine releasing agent, and its derivatives are investigated for their potential to modulate cholinergic systems . This makes (2-Methyl-5-aminophenyl)guanidine a valuable scaffold for the development of novel neuroactive compounds and for studying receptor-ligand interactions. This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with appropriate care in a controlled laboratory environment. For your records, the compound is identified by CAS Number 581076-64-4 and should be stored at the recommended shipping condition of room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-amino-2-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,9H2,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVCUAOISSDMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461168
Record name (2-methyl-5-aminophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581076-64-4
Record name N-(5-Amino-2-methylphenyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581076-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-methyl-5-aminophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanidine, N-(5-amino-2-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Methyl-5-aminophenyl)guanidine: Synthesis, Physicochemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Methyl-5-aminophenyl)guanidine, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. Drawing upon established synthetic routes, analytical methodologies, and an exploration of its fundamental physicochemical properties, this document serves as an essential resource for researchers engaged in the synthesis and application of novel guanidine-containing compounds.

Introduction: The Significance of the Phenylguanidine Moiety

The guanidinium group, characterized by its strong basicity and ability to form multiple hydrogen bonds, is a privileged scaffold in medicinal chemistry. Its presence in the amino acid arginine underscores its fundamental role in biological systems, mediating crucial interactions within proteins and between proteins and their substrates. When incorporated into small molecules, the phenylguanidine moiety often imparts unique pharmacological properties, influencing receptor binding, membrane permeability, and overall bioactivity.

(2-Methyl-5-aminophenyl)guanidine, with its distinct substitution pattern, represents a versatile building block for the synthesis of a wide array of more complex molecules. Notably, it serves as a crucial intermediate in the synthesis of several targeted therapeutics, including the tyrosine kinase inhibitor Imatinib.[1] A thorough understanding of its synthesis, purification, and fundamental properties is therefore paramount for any drug discovery program leveraging this valuable scaffold.

Synthesis of (2-Methyl-5-aminophenyl)guanidine: A Two-Step Approach

The synthesis of (2-Methyl-5-aminophenyl)guanidine is typically achieved through a two-step process commencing from readily available starting materials. The first step involves the guanylation of a substituted aniline, followed by the reduction of a nitro group to the corresponding amine.

Step 1: Synthesis of the Nitro Intermediate, N-(2-Methyl-5-nitrophenyl)guanidine

Two primary routes have been established for the synthesis of the key intermediate, N-(2-Methyl-5-nitrophenyl)guanidine.

Route A: From 2-Chloro-4-nitrotoluene

This method involves the condensation of 2-chloro-4-nitrotoluene with guanidine hydrochloride in the presence of an acid-binding agent.[2] The reaction proceeds efficiently in an alcoholic solvent.

Experimental Protocol:

  • To a clean reaction vessel, add methanol (100 mL) and 2-chloro-4-nitrotoluene (17.15 g).

  • Stir the mixture until the solid is fully dissolved.

  • Add guanidine hydrochloride (10 g) followed by a 30% aqueous solution of sodium hydroxide (30 g).

  • Heat the reaction mixture to 45-50 °C and maintain this temperature for 5 hours, monitoring the reaction progress by HPLC.

  • Upon completion, remove the methanol by distillation under reduced pressure.

  • Add water (200 mL) to the residue and stir at room temperature for 2 hours to induce crystallization.

  • Collect the solid product by filtration and dry to yield N-(2-Methyl-5-nitrophenyl)guanidine.[2]

Route B: From 2-Amino-4-nitrotoluene

An alternative and potentially safer route utilizes 2-amino-4-nitrotoluene (also known as 2-methyl-5-nitroaniline) and cyanamide in the presence of an acid.[3] This method avoids the use of nitric acid at high temperatures, which can pose a safety hazard.

Experimental Protocol:

  • In a flask, combine 2-amino-4-nitrotoluene (200.0 g, 1.31 mol), a 50% aqueous cyanamide solution (255.0 mL, 3.28 mol), and water (200 mL).

  • Heat the mixture to 60-65 °C.

  • Slowly add concentrated hydrochloric acid (223 mL) and continue the reaction for 4 hours.

  • Cool the reaction mixture to 20-25 °C.

  • Adjust the pH to 8-8.5 by the dropwise addition of a 20% aqueous sodium hydroxide solution to precipitate the product.

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter the mixture, wash the filter cake with water (100 mL), and dry the solid at 50 °C to obtain N-(2-Methyl-5-nitrophenyl)guanidine.[3]

Caption: Synthesis of the nitro intermediate.

Step 2: Reduction of N-(2-Methyl-5-nitrophenyl)guanidine to (2-Methyl-5-aminophenyl)guanidine

The final step involves the reduction of the nitro group to an amine. While specific literature for the reduction of N-(2-Methyl-5-nitrophenyl)guanidine is sparse, catalytic hydrogenation is a widely employed and effective method for this transformation on analogous compounds.

Proposed Experimental Protocol (based on analogous reductions):

  • In a suitable hydrogenation vessel, dissolve N-(2-Methyl-5-nitrophenyl)guanidine in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Pressurize the vessel with hydrogen gas (typically 1-4 bar).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (2-Methyl-5-aminophenyl)guanidine.

Caption: Reduction to the final product.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (2-Methyl-5-aminophenyl)guanidine is essential for its effective use in synthesis and for predicting its behavior in biological systems.

PropertyValue/InformationSource
Molecular Formula C₈H₁₂N₄[4]
Molecular Weight 164.21 g/mol [4]
CAS Number 581076-64-4[4][5]
Appearance Expected to be a solid at room temperature.Inferred
pKa Not experimentally determined. The guanidine group is strongly basic (pKa of guanidine is ~13.6), while the aromatic amine is weakly basic (pKa of aniline is ~4.6). The overall basicity will be influenced by both groups and the methyl substituent.[6][7][8]Theoretical
Solubility Expected to be soluble in polar organic solvents. Solubility in aqueous solutions will be pH-dependent, with increased solubility at lower pH due to the formation of the protonated guanidinium salt.Inferred
Stability Aromatic amines can be susceptible to oxidation. The compound should be stored under an inert atmosphere and protected from light. The guanidine group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH.Inferred

Analytical Characterization

Proper characterization is critical to confirm the identity and purity of synthesized (2-Methyl-5-aminophenyl)guanidine.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for assessing the purity of (2-Methyl-5-aminophenyl)guanidine and its intermediates. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is a good starting point for method development.[9] Detection can be achieved using a UV detector, monitoring at a wavelength around 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of (2-Methyl-5-aminophenyl)guanidine.

Expected ¹H NMR Spectral Features:

  • A singlet for the methyl group protons.

  • Signals in the aromatic region corresponding to the three protons on the phenyl ring.

  • Broad signals for the protons of the amino and guanidino groups, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • A signal for the methyl carbon.

  • Signals in the aromatic region for the six carbons of the phenyl ring.

  • A signal for the guanidinyl carbon.

Biological Significance and Potential Applications

While (2-Methyl-5-aminophenyl)guanidine is primarily recognized as a synthetic intermediate, the inherent biological potential of the aminophenylguanidine scaffold warrants consideration. Guanidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive effects.[11][12]

The presence of both a strongly basic guanidine group and a nucleophilic aromatic amine provides two points for further chemical modification, making (2-Methyl-5-aminophenyl)guanidine an attractive starting point for the generation of compound libraries for biological screening.

Conclusion

(2-Methyl-5-aminophenyl)guanidine is a valuable chemical entity with established synthetic routes and significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and analytical characterization, offering a solid foundation for researchers and drug development professionals working with this important molecule. Further investigation into the direct biological activities of this compound and its simple derivatives may unveil new and exciting avenues for drug discovery.

References

  • Preparation method of 2-methyl-5-nitrophenylguanidine. CN113636958A.
  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). CN104341387A.
  • 5 Key Basicity Trends of Amines - Master Organic Chemistry. (2017, April 26). Retrieved from [Link]

  • (2-Methyl-5-aminophenyl)guanidine | C8H12N4 | CID 11286656 - PubChem. Retrieved from [Link]

  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. Research Journal of Pharmacy and Technology.
  • Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. (2024, November 6).
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. (2023, July 11). PubMed Central.
  • (PDF) Improvement of galangin solubility using native and derivative cyclodextrins. An UV-Vis and NMR study. (2025, August 6).
  • Basicity of Amines - YouTube. (2023, March 3). Retrieved from [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis | Organometallics.
  • Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives.
  • A Comparative Guide to Validated HPLC Methods for Quantifying Residual Aminoguanidine. Benchchem.
  • Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. (2024, November 6). PubMed.
  • Phase-Controlled Cobalt Catalyst Boosting Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. (2023, June 22). MDPI.
  • 22.3 Basicity of Amines - YouTube. (2018, September 21). Retrieved from [Link]

  • Influence of the amine donor on hybrid guanidine-stabilized Bis(μ-oxido) dicopper(III)
  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances.
  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.
  • 23.1: Properties of amines - Chemistry LibreTexts. (2024, November 7). Retrieved from [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025, August 6).
  • Amine basicity - delocalized lone pairs - YouTube. (2018, April 13). Retrieved from [Link]

  • Biologically active guanidine alkaloids. (2025, August 13). ScienceOpen.
  • Basicity of Amidines and Guanidines - Unacademy. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity, and Molecular Docking Studies of Aminoguanidine Derivatives Containing an Acylhydrazone Moiety. Semantic Scholar.
  • An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study. PubMed.
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025, September 2). RSC Publishing.
  • 22.2 Basicity of Amines | Organic Chemistry - YouTube. (2021, April 28). Retrieved from [Link]

  • (PDF) N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine.
  • Publication: The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR)
  • (2-Methyl-5-nitrophenyl)guanidine nitrate - SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Medi
  • Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal C

Sources

A Technical Guide to the Potential Biological Activity of (2-Methyl-5-aminophenyl)guanidine: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The guanidinium group is a privileged structural motif in medicinal chemistry, renowned for its ability to participate in key biological interactions.[1][2][3] This guide provides a comprehensive technical framework for the investigation of (2-Methyl-5-aminophenyl)guanidine, a molecule of untapped potential. While direct biological data for this specific compound is not yet publicly available, this document synthesizes the known activities of structurally related guanidine derivatives to propose a rational, evidence-based roadmap for its systematic evaluation. We will delve into its synthetic feasibility, outline a multi-pronged screening strategy to uncover its therapeutic promise, and provide detailed, field-proven experimental protocols. This guide is intended to serve as a launchpad for researchers poised to explore the next frontier of guanidine-based therapeutics.

Introduction: The Guanidinium Moiety - A Cornerstone of Pharmacological Activity

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a highly basic (pKa ≈ 13.5) and structurally versatile entity.[2][3] Its protonated form, the guanidinium cation, is capable of forming strong, multipoint hydrogen bonds with biological targets such as carboxylates and phosphates, making it a key player in molecular recognition.[2][3] This inherent reactivity has been harnessed in a wide array of approved drugs and clinical candidates, spanning therapeutic areas such as diabetes (Metformin), cardiovascular disease (Guanabenz), and infectious diseases (Zanamivir).[4]

The diverse biological activities of guanidine-containing compounds are well-documented and include:

  • Central Nervous System (CNS) modulation [1]

  • Anti-inflammatory effects [1][2]

  • Inhibition of the Na+/H+ exchanger [1]

  • Inhibition of Nitric Oxide Synthase (NOS) [1][2]

  • Antithrombotic properties [1][2]

  • Antidiabetic effects [1]

  • Antimicrobial and Antifungal activity [5][6][7]

  • Anticancer potential [1][8][9]

(2-Methyl-5-aminophenyl)guanidine, with its unique substitution pattern, presents an intriguing scaffold for the discovery of novel biological activities. The presence of the electron-donating methyl and amino groups on the phenyl ring is expected to modulate the electronic properties and lipophilicity of the molecule, potentially influencing its target affinity and pharmacokinetic profile.

Synthesis and Characterization

A robust and scalable synthetic route is paramount for the successful investigation of any new chemical entity. While a specific synthesis for (2-Methyl-5-aminophenyl)guanidine is not detailed in the literature, a logical approach can be extrapolated from established methods for analogous compounds.

Proposed Synthetic Pathway

A plausible synthetic route would involve the guanylation of the corresponding aniline derivative. A key precursor, 2-methyl-5-nitroaniline, is commercially available. The synthesis could proceed via the reduction of an intermediate, 2-methyl-5-nitrophenylguanidine. A patent for the preparation of this nitro-intermediate exists, involving the condensation of 2-chloro-4-nitrotoluene with guanidine hydrochloride in an alcohol solvent in the presence of an acid-binding agent.[10] Subsequent reduction of the nitro group would yield the target compound.

dot

Synthesis_Pathway cluster_0 Step 1: Guanylation cluster_1 Step 2: Reduction 2_chloro_4_nitrotoluene 2-Chloro-4-nitrotoluene intermediate 2-Methyl-5-nitrophenylguanidine 2_chloro_4_nitrotoluene->intermediate Condensation guanidine_hcl Guanidine HCl guanidine_hcl->intermediate final_product (2-Methyl-5-aminophenyl)guanidine intermediate->final_product Reduction (e.g., Pd/C, H2)

Caption: Proposed two-step synthesis of (2-Methyl-5-aminophenyl)guanidine.

Experimental Protocol: Synthesis of (2-Methyl-5-aminophenyl)guanidine

Step 1: Synthesis of 2-Methyl-5-nitrophenylguanidine (Adapted from CN113636958A[10])

  • To a solution of 2-chloro-4-nitrotoluene (1 equivalent) in ethanol, add guanidine hydrochloride (1.2 equivalents) and an inorganic base such as potassium carbonate (2.5 equivalents) as an acid scavenger.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-5-nitrophenylguanidine.

Step 2: Reduction to (2-Methyl-5-aminophenyl)guanidine

  • Dissolve 2-methyl-5-nitrophenylguanidine (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield (2-Methyl-5-aminophenyl)guanidine.

  • Further purification can be achieved by column chromatography if necessary.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Proposed Biological Activities and Screening Strategy

Based on the extensive literature on guanidine derivatives, we propose a tiered screening approach to efficiently evaluate the potential biological activities of (2-Methyl-5-aminophenyl)guanidine.

Screening_Strategy Primary_Screening Tier 1: Primary Screening Antimicrobial Antimicrobial Assays (Antibacterial & Antifungal) Primary_Screening->Antimicrobial Anticancer Anticancer Cell Line Proliferation Assays Primary_Screening->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays (e.g., NOS, Kinases) Primary_Screening->Enzyme_Inhibition Receptor_Binding Receptor Binding Assays (e.g., Opioid, Muscarinic) Primary_Screening->Receptor_Binding Secondary_Screening Tier 2: Secondary Screening & Mechanism of Action Studies Tertiary_Screening Tier 3: In Vivo Models Secondary_Screening->Tertiary_Screening Antimicrobial->Secondary_Screening Anticancer->Secondary_Screening Enzyme_Inhibition->Secondary_Screening Receptor_Binding->Secondary_Screening

Sources

Genotoxicity Assessment of (2-Methyl-5-aminophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the genotoxicity assessment strategy for (2-Methyl-5-aminophenyl)guanidine , a critical process impurity often associated with the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).

This guide is structured to provide a self-validating workflow for pharmaceutical scientists, adhering to ICH M7(R1) and ICH S2(R1) guidelines.

A Technical Guide for Impurity Qualification and Risk Control

Executive Technical Summary

(2-Methyl-5-aminophenyl)guanidine (hereafter referred to as 2-M-5-AG ) presents a specific toxicological challenge in pharmaceutical development. Structurally, it combines a guanidine moiety with a 2,5-disubstituted aniline (toluene) core.

While the guanidine group contributes to high basicity and polarity, the primary safety concern arises from the aromatic amine functionality. This structural alert places 2-M-5-AG in the "Cohort of Concern" for potential mutagenicity via metabolic activation (N-hydroxylation).

Assessment Strategy: Because specific public toxicology dossiers (e.g., NTP, ECHA) are often absent for this specific intermediate, this guide treats 2-M-5-AG as an ICH M7 Class 3 Impurity (Alerting Structure, No Mutagenicity Data). The protocol below outlines the definitive pathway to reclassify it as Class 2 (Mutagenic) or Class 5 (Non-Mutagenic) through rigorous testing.

Molecular Characterization & Structural Alerts

Before initiating wet-lab assays, a thorough structural dissection is required to inform experimental design (e.g., choice of S9 metabolic activation).

PropertySpecificationToxicological Implication
Chemical Name N-(2-Methyl-5-aminophenyl)guanidineParent scaffold: Toluene-2,5-diamine (known sensitizer/mutagen).
Formula C₈H₁₂N₄Low molecular weight (<500 Da) facilitates nuclear pore entry.
Key Functional Group Primary Aromatic Amine (-NH₂) at C5High Risk: Substrate for CYP450-mediated N-oxidation.
Key Functional Group Guanidine (-N=C(NH₂)₂) at C1Modulating Factor: High pKa (~12-13) ensures protonation at physiological pH, potentially affecting membrane transport and DNA binding affinity.
Structural Alert Aniline Derivative Flags in QSAR models (Derek Nexus, Sarah Nexus) for bacterial mutagenicity.
Mechanistic Toxicology: The Activation Pathway

The genotoxicity of 2-M-5-AG is not intrinsic; it requires metabolic bioactivation.[1] The primary amine at position 5 is the "warhead." In the presence of cytochrome P450 (specifically CYP1A2), the amine is oxidized to a hydroxylamine, which can be further esterified (by NAT or SULT) to form a highly electrophilic nitrenium ion .

This ion attacks the C8-position of Guanine or N6-position of Adenine in DNA, causing bulky adducts that lead to replication errors (frameshifts or base substitutions).

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation steps that must be replicated in the in vitro assay (Ames test) using S9 fraction.

MetabolicActivation Parent (2-Methyl-5-aminophenyl) guanidine CYP CYP450 (1A2) Oxidation Parent->CYP Hydroxylamine N-Hydroxylamine Intermediate CYP->Hydroxylamine Esterification NAT/SULT Esterification Hydroxylamine->Esterification Nitrenium Nitrenium Ion (Electrophile) Esterification->Nitrenium DNA DNA (Guanine C8) Nitrenium->DNA Covalent Binding Adduct DNA Adduct (Mutagenicity) DNA->Adduct Replication Error

Caption: Figure 1. Bioactivation of the aromatic amine moiety in 2-M-5-AG leading to DNA adduct formation.

Experimental Protocol: The "Gatekeeper" Assays

To classify 2-M-5-AG under ICH M7, you must perform a bacterial reverse mutation assay (Ames). If positive, follow up with an in vitro micronucleus test.

Phase 1: The Ames Test (OECD 471)

Objective: Detect gene mutations (base-pair substitutions and frameshifts).

Critical Protocol Modifications for 2-M-5-AG: Standard Ames protocols may yield false negatives for aromatic amines if the S9 fraction is insufficient.

  • Strains: Must include TA98 and TA1538 (frameshift, sensitive to aromatic amines) and TA100 (base-pair substitution).

  • Metabolic Activation (S9):

    • Standard: Rat Liver S9 (Aroclor-1254 or Phenobarbital/β-naphthoflavone induced).

    • Optimization: Ensure the S9 mix contains sufficient NADPH generating system.

    • Note: If initial results are equivocal, consider using Hamster Liver S9 (Prival modification), which is historically more sensitive for reductive metabolism of certain azo/diazo compounds, though Rat S9 is usually sufficient for simple anilines like 2-M-5-AG.

  • Dose Range: 5 concentrations (e.g., 5, 16, 50, 160, 500, 1600, 5000 µ g/plate ).

  • Method: Pre-incubation method (20 minutes at 37°C) is mandatory . The plate-incorporation method is less sensitive for detecting aromatic amines because the short interaction time with S9 limits the production of the active nitrenium species.

Validation Criteria:

  • Positive Control (with S9): 2-Aminoanthracene (2-AA) or Benzo[a]pyrene. 2-AA is structurally relevant.

  • Result: A >2-fold increase in revertant colonies (dose-dependent) confirms mutagenicity.

Phase 2: In Vitro Micronucleus Test (OECD 487)

Objective: If Ames is negative (or to assess chromosomal clastogenicity), this assay detects structural chromosomal damage.

  • Cell Line: CHO-K1, V79, or Human Peripheral Blood Lymphocytes (HPBL).

  • Exposure:

    • Short term (3-4h) +/- S9.

    • Long term (24h) - S9.

  • Endpoint: Scoring of micronuclei in binucleated cells (using Cytochalasin B).

  • Relevance: Guanidines can interact with the minor groove of DNA. This test ensures that even if the compound doesn't cause point mutations (Ames negative), it doesn't cause strand breaks (Clastogen positive).

Risk Assessment & Control Strategy (ICH M7)

Once experimental data is generated, 2-M-5-AG is categorized to determine the Acceptable Intake (AI).

Decision Workflow

The following Graphviz diagram depicts the logic flow for regulatory control of 2-M-5-AG in the drug substance.

ControlStrategy Start Impurity Identification (2-M-5-AG) QSAR In Silico Assessment (QSAR) Start->QSAR Alert Structural Alert? (Aromatic Amine) QSAR->Alert Ames Ames Test (OECD 471) Alert->Ames Yes (Class 3) Class5 Class 5 (Non-Mutagenic) Alert->Class5 No Alert Result Ames Result? Ames->Result Result->Class5 Negative Class2 Class 2 (Mutagenic Impurity) Result->Class2 Positive Control5 Control as Ordinary Impurity (ICH Q3A/B) Class5->Control5 Control2 Control to TTC (< 1.5 µg/day) Class2->Control2

Caption: Figure 2. ICH M7 Decision Tree for classifying and controlling 2-M-5-AG.

Calculation of Limits (The "TTC" Approach)

If 2-M-5-AG is Ames Positive (Class 2), it must be controlled to the Threshold of Toxicological Concern (TTC).

  • Lifetime Exposure (>10 years): Limit = 1.5 µ g/day .

  • Formula for PPM Limit in API:

    
    
    Example: If the max dose of Imatinib is 800 mg (0.8 g):
    
    
    
    
  • Less-than-Lifetime (LTL) Limits:

    • < 1 month: 120 µ g/day

    • < 1 year: 20 µ g/day

    • 1-10 years: 10 µ g/day

Conclusion

(2-Methyl-5-aminophenyl)guanidine is a high-priority structural alert due to its aniline substructure. While the guanidine group alters its physicochemical properties, it does not negate the genotoxic potential of the aromatic amine.

Recommendation:

  • Treat as Class 3 initially.

  • Perform Ames Test (Pre-incubation) with Rat S9.

  • If negative, downgrade to Class 5 (treat as non-genotoxic impurity).

  • If positive, control strictly to TTC levels (1.5 µ g/day ) in the final Drug Substance.

References
  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • ICH S2(R1) . Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. International Council for Harmonisation. Link

  • OECD Test Guideline 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • Scientific Committee on Consumer Safety (SCCS) . Opinion on Toluene-2,5-diamine and its sulfate. (Structural surrogate data). European Commission. Link

  • Samala, S. R. K., et al. (2018).[2] Simple, Convenient and Efficient Process for Removal of Genotoxic Impurity from Imatinib API. International Journal of Current Research. (Context on Imatinib impurities). Link

  • Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews. (Mechanisms of aromatic amine activation). Link

Sources

A Technical Guide to the In Silico Toxicological Prediction of (2-Methyl-5-aminophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical framework for predicting the toxicological profile of (2-Methyl-5-aminophenyl)guanidine using a weight-of-evidence approach grounded in modern in silico methodologies. It is intended for researchers, toxicologists, and drug development professionals engaged in early-stage safety assessment. The guide emphasizes not only the procedural steps but also the strategic rationale behind selecting specific computational tools and interpreting their outputs to build a robust, scientifically defensible toxicity profile.

Introduction: The Imperative for Predictive Toxicology

In the landscape of chemical safety and pharmaceutical development, the ability to anticipate adverse effects before extensive experimental testing is paramount. In silico toxicology, which uses computational models to predict toxicity, offers a rapid, cost-effective, and ethically responsible means to screen compounds, prioritize candidates, and guide further testing.[1][2] This guide focuses on a specific molecule, (2-Methyl-5-aminophenyl)guanidine, to illustrate a practical, multi-pronged in silico workflow.

The subject of our analysis, (2-Methyl-5-aminophenyl)guanidine, possesses two distinct structural moieties of toxicological interest: an aromatic amine and a guanidine group. Aromatic amines are a well-documented class of compounds associated with genotoxicity and carcinogenicity, primarily through metabolic activation.[3][4] The guanidinium group, while less universally characterized, is present in compounds with a wide range of biological activities and potential toxicities, including the severe pulmonary effects seen with polymeric guanidines.[5][6] This dual-feature structure necessitates a comprehensive assessment strategy that can address multiple potential mechanisms of toxicity.

Section 1: Characterization of the Target Compound

A thorough toxicological assessment begins with a complete characterization of the target molecule. This information serves as the direct input for all subsequent computational models.

PropertyValueSource
IUPAC Name (2-Methyl-5-aminophenyl)guanidinePubChem
Synonyms 1-(5-amino-2-methylphenyl)guanidineLGC Standards[7]
CAS Number N/A (Not readily available in public databases)-
Molecular Formula C₈H₁₂N₄PubChem[8]
Molecular Weight 164.21 g/mol PubChem[8]
SMILES CC1=CC(=C(C=C1)N)NC(=N)NPubChem[8]
InChI InChI=1S/C8H12N4/c1-5-2-3-6(9)4-7(5)12-8(10)11/h2-4H,9H2,1H3,(H4,10,11,12)LGC Standards[7]

The presence of the primary aromatic amine on the phenyl ring is the most significant structural alert, immediately directing our investigation toward endpoints like mutagenicity.

Section 2: A Strategic Workflow for In Silico Assessment

No single in silico tool can provide a complete toxicological picture. Therefore, we employ an integrated workflow that combines broad, rule-based screening with more specific, data-driven and mechanism-based approaches. This strategy builds a weight of evidence, where converging results from different methods increase confidence in the final prediction.

In_Silico_Workflow cluster_0 Phase 1: Hazard Screening cluster_1 Phase 2: Data-Driven Assessment cluster_2 Phase 3: Mechanistic Investigation cluster_3 Phase 4: Synthesis & Reporting Target Target Compound (2-Methyl-5-aminophenyl)guanidine RuleBased Rule-Based Assessment (e.g., Toxtree) Target->RuleBased SMILES Input QSAR (Q)SAR & Read-Across (e.g., OECD QSAR Toolbox) RuleBased->QSAR Identify Endpoints of Concern Assessment Integrated Risk Assessment (Weight of Evidence) RuleBased->Assessment Docking Molecular Docking (Target Protein Interaction) QSAR->Docking Hypothesize Mechanism QSAR->Assessment Docking->Assessment

Caption: Integrated workflow for in silico toxicity prediction.

Section 3: Hazard Identification with Rule-Based & (Q)SAR Models

This phase aims to cast a wide net, identifying potential hazards based on structural alerts and statistical models derived from large datasets of known toxicants.

Rationale: Combining Expert Rules and Statistical Data

We begin with rule-based systems like Toxtree , which use decision trees based on established structure-activity relationships (SARs) to classify chemicals.[9][10] This provides a rapid, transparent initial screen. We then proceed to more sophisticated platforms like the OECD QSAR Toolbox , which integrates experimental data, profiling schemes, and read-across methodologies to fill data gaps.[11][12]

(Q)SAR (Quantitative Structure-Activity Relationship) models are statistical tools that correlate chemical structures with biological activities.[13][14] Read-across is an inference method that predicts the properties of a target chemical using data from one or more structurally similar source chemicals (analogues).[15][16][17] This approach is foundational to modern risk assessment when experimental data for the target chemical is unavailable.[18]

Protocol 1: Preliminary Hazard Screening with Toxtree

Toxtree is an open-source tool that applies decision tree logic to estimate toxic hazards.[19]

Step-by-Step Methodology:

  • Installation & Launch: Download and install the latest version of Toxtree from its official source.

  • Input Structure: Launch the application. In the main window, select "File" -> "Input" -> "Input new structure." In the pop-up, enter the SMILES string for (2-Methyl-5-aminophenyl)guanidine: CC1=CC(=C(C=C1)N)NC(=N)N.

  • Select Decision Trees: From the "Plugins" menu on the left, select and run the following decision trees, which are chosen based on the compound's structural features:

    • Benigni-Bossa Rulebase for Mutagenicity and Carcinogenicity: This is the highest priority due to the presence of the aromatic amine functional group.

    • Cramer Rules: To estimate the class of oral toxicity.

    • Skin Irritation/Corrosion Prediction.

    • Eye Irritation/Corrosion Prediction.

  • Execute Prediction: For each selected plugin, click the "Estimate" button. The software will process the structure through the decision tree.

  • Interpret Results: The results window will display the classification and the specific rules that were triggered. Document these findings.

Hypothetical Toxtree Prediction Summary:

EndpointPredictionTriggering Feature / Rationale
Mutagenicity (Benigni-Bossa) Positive Structural Alert: Primary Aromatic Amine. This is a well-known alert for potential mutagenicity.[4]
Carcinogenicity (Benigni-Bossa) Equivocal / Suspected Aromatic amines are a structural class with known carcinogens.[3]
Oral Toxicity (Cramer Rules) Class III (High Toxicity) The presence of multiple nitrogen-containing functional groups often places compounds in Class III.
Skin Irritation Non-irritant Prediction based on general structural properties.
Eye Irritation Irritant Amines can be irritating to the eyes.
Protocol 2: Read-Across Assessment using OECD QSAR Toolbox

The OECD QSAR Toolbox is a powerful, comprehensive software for chemical hazard assessment.[11][20] The goal here is to find suitable analogues to perform a read-across for key toxicological endpoints, particularly mutagenicity.

Step-by-Step Methodology:

  • Input: Enter the target chemical using its SMILES string in the "Input" module.

  • Profiling: In the "Profiling" module, the software will automatically identify key structural features and potential mechanisms of action. For our target, it should flag "Aromatic amines" and "Guanidine derivatives." This step is critical as it defines the basis for finding similar chemicals.

  • Endpoint Data Collection: In the "Data" module, select relevant databases (e.g., "ECHA REACH," "Ames Mutagenicity," "Carcinogenicity (CPDB)") and gather available experimental data for the target chemical (which will likely be none).

  • Category Definition: This is the core of the read-across process.

    • Move to the "Category Definition" module.

    • Select a profiling scheme relevant to the primary concern, such as "Oncologic - Carcinogenicity (Aromatic amines and Azo)."

    • The Toolbox will search its databases for chemicals that match this profile, presenting a list of potential analogues.

  • Analogue Selection & Data Gap Filling:

    • Examine the list of analogues. Select a small number (3-5) of the closest structural analogues that have high-quality experimental data for the endpoint of interest (e.g., Ames test results). Analogues like o-toluidine and various phenylenediamines would be logical candidates.

    • Move to the "Data Gap Filling" module. Select the "Read-Across" approach.

    • The tool will use the data from the selected analogues to predict the outcome for the target chemical. A consistent "positive" result across multiple, structurally close aromatic amine analogues would provide a high-confidence prediction of mutagenicity.

  • Assess Category Adequacy: Critically evaluate the chosen analogues. Are they truly similar in structure and reactivity? Does their metabolism likely follow the same pathway? This expert judgment is essential for a trustworthy prediction.

Hypothetical Read-Across Summary for Ames Mutagenicity:

Analogue CompoundStructureAmes Test ResultSimilarity Justification
o-Toluidine Aromatic ring with methyl and primary amine groupsPositive Shares the aminotoluene core structure.
4-Methyl-1,3-phenylenediamine Aromatic ring with methyl and two amine groupsPositive Shares the aminotoluene core with an additional amino group.
Aniline Simplest aromatic aminePositive Parent compound for the aromatic amine class.[3]
Prediction for Target Positive High Confidence: Based on consistent positive results from structurally similar analogues known to be metabolically activated.

Section 4: Mechanistic Insights via Molecular Docking

While (Q)SAR and read-across predict if a hazard exists, molecular docking can help explain why.[21] It simulates the interaction between a small molecule (our ligand) and a biological macromolecule (a protein target) to predict binding affinity and mode.[22]

Rationale: Investigating Metabolic Activation

The primary mechanism of mutagenicity for aromatic amines is metabolic activation by Cytochrome P450 (CYP) enzymes, particularly CYP1A2, into reactive N-hydroxy and nitrenium ion species that can form DNA adducts.[4][23] By docking (2-Methyl-5-aminophenyl)guanidine into the active site of CYP1A2, we can predict whether it is a likely substrate for this critical first step in toxification.

Metabolic_Activation cluster_0 Bioactivation Pathway Parent Aromatic Amine (Parent Compound) Metabolite1 N-hydroxylamine Parent->Metabolite1 CYP1A2 Oxidation Metabolite2 Nitrenium Ion (Reactive Electrophile) Metabolite1->Metabolite2 N-O bond cleavage Adduct DNA Adducts Metabolite2->Adduct Covalent Binding

Sources

Methodological & Application

Cell-based assays to evaluate the cytotoxicity of (2-Methyl-5-aminophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the rigorous safety evaluation of (2-Methyl-5-aminophenyl)guanidine (CAS 581076-64-4), a critical intermediate and known impurity in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib).

Introduction & Scientific Context

(2-Methyl-5-aminophenyl)guanidine represents a distinct class of pharmaceutical intermediates containing both an aniline moiety and a guanidine functional group .

  • The Aniline Risk: Aromatic amines are structural alerts for metabolic activation (via CYP450s) into reactive hydroxylamines, often leading to oxidative stress and potential genotoxicity.

  • The Guanidine Risk: The cationic nature of the guanidine group at physiological pH can facilitate interaction with negatively charged cell membranes or interfere with mitochondrial proton gradients (uncoupling effect).

Evaluating the cytotoxicity of this compound requires a multi-parametric approach to distinguish between direct membrane rupture (necrosis) and mitochondrial dysfunction (apoptosis/metabolic arrest).

Experimental Strategy

We employ a "Multiplexed Cytotoxicity Screening Cascade" to ensure data reliability. Single-endpoint assays are insufficient due to potential chemical interference by the guanidine group (e.g., pH shifts affecting colorimetric dyes).

ScreeningCascade cluster_Assays Multiplexed Readouts Compound Compound Prep (DMSO/Media) Exposure Exposure (24h - 72h) Compound->Exposure Cells Cell Seeding (HepG2 / HEK293) Cells->Exposure MTS MTS Assay (Mitochondrial Function) Exposure->MTS LDH LDH Release (Membrane Integrity) Exposure->LDH ROS H2DCFDA (Oxidative Stress) Exposure->ROS Analysis Data Analysis (IC50 / Z-Factor) MTS->Analysis LDH->Analysis ROS->Analysis

Figure 1: The screening cascade integrates metabolic, structural, and mechanistic endpoints to build a comprehensive toxicity profile.

Critical Reagent Preparation

Challenge: Guanidine derivatives are strong bases. Improper buffering can cause false positives in pH-sensitive assays (like MTT/MTS or Phenol Red-containing media).

  • Stock Solution: Dissolve (2-Methyl-5-aminophenyl)guanidine in 100% DMSO to 100 mM.

    • Note: Sonicate if turbidity persists.

  • Working Solution: Dilute into culture media (e.g., DMEM + 10% FBS).

    • Critical Step: Check pH of the highest concentration (e.g., 100 µM). If pH > 7.6, adjust with dilute HCl or increase HEPES buffering to 25 mM.

  • Vehicle Control: Media containing DMSO matched to the highest treatment concentration (must be < 0.5% v/v).

Protocol A: Metabolic Competence (MTS Assay)

Objective: Determine the IC50 based on mitochondrial reductase activity. Why MTS over MTT? MTT requires solubilization of formazan crystals, which can be error-prone with precipitated chemical compounds. MTS is soluble and allows for continuous monitoring.

Materials
  • Cell Line: HepG2 (metabolically active) or HEK293 (kidney toxicity proxy).

  • Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent MTS reagent.

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Remove spent media. Add 100 µL of fresh media containing the compound (0.1 µM to 100 µM, semi-log dilution). Include:

    • Negative Control: Vehicle (0.5% DMSO).

    • Positive Control: Staurosporine (1 µM) or Triton X-100 (0.1%).

    • Blank: Media + Compound (No cells) – Crucial to check if the guanidine reduces the tetrazolium salt directly.

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO2.

  • Assay Reaction: Add 20 µL of MTS reagent directly to each well.

  • Development: Incubate for 1–4 hours. Monitor color change at 490 nm.

  • Quantification: Measure absorbance on a microplate reader.

Data Calculation:



Protocol B: Membrane Integrity (LDH Release)

Objective: Confirm if cytotoxicity involves necrosis (membrane rupture). Scientific Logic: Guanidines can act as detergents at high concentrations. If MTS decreases but LDH does not increase, the mechanism is likely mitochondrial arrest (bacteriostatic-like) rather than cell lysis.

Methodology
  • Supernatant Collection: Using the same plates from the MTS assay (before adding MTS reagent), transfer 50 µL of supernatant to a fresh plate.

  • Reagent Addition: Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Diaphorase + Tetrazolium).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Stop Solution: Add 50 µL of Stop Solution (1M Acetic Acid) to prevent saturation.

  • Reading: Measure absorbance at 490 nm.

Interpretation Table:

MTS ResultLDH ResultInterpretationLikely Mechanism
Low ViabilityHigh ReleaseCytotoxic (Necrosis) Membrane disruption (Detergent effect)
Low ViabilityLow ReleaseCytostatic / Apoptotic Mitochondrial uncoupling or cell cycle arrest
High ViabilityLow ReleaseNon-Toxic Safe at tested concentration

Protocol C: Mechanistic Insight (ROS Generation)

Objective: Detect oxidative stress caused by the aniline moiety. Reagent: H2DCFDA (2',7' – Dichlorofluorescin diacetate).

Workflow
  • Pre-Loading: Wash cells with PBS. Incubate with 10 µM H2DCFDA in serum-free media for 30 min.

  • Wash: Remove loading buffer and wash 1x with PBS.

  • Treatment: Add compound in phenol-red free media (to avoid fluorescence interference).

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) immediately and every 15 min for 2 hours.

Mechanistic Pathway Diagram

The aniline group in (2-Methyl-5-aminophenyl)guanidine is prone to bioactivation.

ROS_Pathway Parent (2-Methyl-5-aminophenyl)guanidine CYP CYP450 Bioactivation Parent->CYP Metabolite Reactive Hydroxylamine / Quinone Imine CYP->Metabolite Redox Redox Cycling Metabolite->Redox ROS ROS Generation (Superoxide/H2O2) Redox->ROS ROS->Redox Amplification Damage Mitochondrial Damage & DNA Adducts ROS->Damage

Figure 2: Hypothetical Adverse Outcome Pathway (AOP) for aniline-derivative toxicity.

Data Presentation & Analysis

Summary of Expected Results

When reporting data for regulatory filing or internal review, structure your findings as follows:

ParameterAssayMetricAcceptance Criteria (Non-Toxic)
Metabolic Health MTS/WST-1IC50 (µM)> 100 µM (or > 50x Cmax)
Membrane Integrity LDH ReleaseFold Change< 1.5x vs Vehicle
Oxidative Stress H2DCFDARFU Ratio< 2.0x vs Vehicle
Statistical Treatment
  • Z-Factor: Calculate for assay validation (must be > 0.5).

    
    
    (Where p = positive control, n = negative control).
    
  • Curve Fitting: Use a 4-parameter logistic (4PL) regression to determine IC50.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • OECD. (2004). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4.

  • Siraki, A. G., et al. (2002). Metabolic N-oxidation of aromatic amines: mechanisms and implications for drug-induced cytotoxicity. Drug Metabolism Reviews, 34(3), 549-564.

  • U.S. FDA. (2017). ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of (2-Methyl-5-aminophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and comprehensive validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Methyl-5-aminophenyl)guanidine. This compound is a critical intermediate in the synthesis of various pharmaceutical agents. The method is designed for use in quality control and stability studies. Validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating the method's suitability for its intended purpose.[1][2]

Introduction

(2-Methyl-5-aminophenyl)guanidine is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its purity and concentration are critical parameters that can directly impact the quality and safety of the final drug product. Therefore, a robust and reliable analytical method for its quantification is essential for in-process control, release testing, and stability monitoring.

The guanidine group is highly basic, while the aromatic amine moiety introduces chromophoric properties, making UV-based HPLC a suitable analytical technique.[3][4] This application note describes a method that effectively separates (2-Methyl-5-aminophenyl)guanidine from its potential process-related impurities and degradation products. The validation process rigorously assesses the method's specificity, linearity, accuracy, precision, and robustness to ensure reliable performance.

Experimental

  • Instrumentation: Agilent 1290 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Chromatography Data System (CDS): Empower 3 or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size, or equivalent.

  • Reagents and Solvents:

    • (2-Methyl-5-aminophenyl)guanidine reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (AR grade).

    • Orthophosphoric acid (AR grade).

    • Water (Milli-Q or equivalent).

The following chromatographic conditions were optimized to achieve a balance between resolution, peak shape, and analysis time.

ParameterCondition
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 10% B; 2-10 min: 10-70% B; 10-12 min: 70% B; 12-13 min: 70-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Rationale for Method Development: The selection of a C18 column provides excellent retention for the moderately polar (2-Methyl-5-aminophenyl)guanidine. The acidic mobile phase (pH 3.0) ensures the protonation of both the guanidine and amine functionalities, leading to consistent retention and improved peak shape. A gradient elution was chosen to ensure the timely elution of any less polar impurities and to clean the column effectively between injections. The detection wavelength of 254 nm was selected based on the UV spectrum of the analyte, providing good sensitivity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of (2-Methyl-5-aminophenyl)guanidine reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity and range determination. A working standard of 50 µg/mL is used for routine analysis.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the diluent, and dilute to a final target concentration of 50 µg/mL.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, which outline the necessary validation tests for analytical procedures.[1][2] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5][6]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on a sample of (2-Methyl-5-aminophenyl)guanidine.[7][8][9][10][11] The sample was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[7][8]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.

Results: The chromatograms from the forced degradation studies showed significant degradation of (2-Methyl-5-aminophenyl)guanidine under acidic, basic, and oxidative conditions. The main peak was well-resolved from all degradation product peaks, and the peak purity analysis confirmed the spectral homogeneity of the analyte peak in all stressed samples. This demonstrates the method's specificity and its stability-indicating capability.

Workflow for Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) MD1 Analyte Characterization MD2 Column & Mobile Phase Selection MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 V1 Specificity & Forced Degradation MD3->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Robustness V4->V5 V6 LOD & LOQ V5->V6 Report Report V6->Report Validation Report

Caption: A flowchart illustrating the systematic approach to HPLC method development and subsequent validation as per ICH guidelines.

The linearity of the method was evaluated by analyzing six concentrations of (2-Methyl-5-aminophenyl)guanidine ranging from 50% to 150% of the nominal concentration (25, 50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

Results:

ParameterResultAcceptance Criteria
Linearity Range 25 - 150 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 45872x + 1254-

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).[12] Each concentration was analyzed in triplicate.

Results:

Spiked Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.20.898.0% - 102.0% Recovery, %RSD ≤ 2.0
100%100.50.598.0% - 102.0% Recovery, %RSD ≤ 2.0
120%99.80.698.0% - 102.0% Recovery, %RSD ≤ 2.0

The excellent recovery values demonstrate the accuracy of the method.

Precision was evaluated at two levels: repeatability and intermediate precision.[6][12]

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration level (50 µg/mL) were performed on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): The repeatability study was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Type% RSDAcceptance Criteria
Repeatability 0.45%RSD ≤ 1.0
Intermediate Precision 0.78%RSD ≤ 2.0

The low relative standard deviation values confirm the high precision of the analytical method.

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results. The varied parameters included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.1 units)

Results: In all varied conditions, the system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, and the assay results were not significantly affected, demonstrating the robustness of the method.

Conclusion

A sensitive, specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative analysis of (2-Methyl-5-aminophenyl)guanidine has been successfully developed and validated. The method has been shown to be stability-indicating through forced degradation studies. This validated method is suitable for routine quality control analysis and for monitoring the stability of (2-Methyl-5-aminophenyl)guanidine in bulk drug and intermediate manufacturing.

References

  • ICH Harmonised Tripartite Guideline Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][13]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][7]

  • USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. [Link][5][14]

  • FDA Guidance for Industry: Q2A Text on Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][15]

  • Guanidine Analyzed with HPLC. MicroSolv Technology Corporation. [Link][3]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link][16]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass. [Link][8]

Sources

Application Note: High-Resolution Separation of Imatinib and Its Impurities Using Capillary Zone Electrophoresis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated capillary zone electrophoresis (CZE) method for the effective separation and quantification of the tyrosine kinase inhibitor Imatinib and its process-related impurities and degradation products. The method demonstrates high efficiency, selectivity, and sensitivity, making it a valuable tool for quality control and stability testing in pharmaceutical development and manufacturing. The causality behind the selection of key experimental parameters is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals. This protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.

Introduction: The Critical Need for Purity Profiling of Imatinib

Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, which can arise during synthesis, formulation, or upon storage, can potentially impact the safety and efficacy of the drug product.[2] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control and monitoring of these impurities.[3][4]

Capillary electrophoresis (CE) has emerged as a powerful and complementary technique to high-performance liquid chromatography (HPLC) for pharmaceutical analysis.[5][6] Its high separation efficiency, low sample and reagent consumption, and rapid analysis times make it an attractive alternative for impurity profiling.[7][8] This application note details a CZE method specifically developed and validated for the separation of Imatinib from its known impurities.

Principles of Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is the simplest and most widely used mode of capillary electrophoresis.[7] Separation in CZE is based on the differential migration of analytes in an electric field.[9] When a voltage is applied across a capillary filled with a background electrolyte (BGE), charged molecules migrate towards the electrode of opposite charge at a velocity determined by their charge-to-size ratio. This differential migration allows for the separation of complex mixtures into their individual components.

The choice of BGE, its pH, and the applied voltage are critical parameters that directly influence the selectivity and resolution of the separation. For basic drugs like Imatinib, a low pH BGE is often employed to ensure the analytes are protonated and carry a positive charge, facilitating their migration and separation.

Experimental Workflow and Protocol

Visualizing the Workflow

The following diagram illustrates the key steps in the analysis of Imatinib and its impurities using the developed CZE method.

G cluster_prep Sample & Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis prep_standard Prepare Imatinib & Impurity Standards dissolve Dissolve in Diluent (e.g., Methanol/Water) prep_standard->dissolve prep_sample Prepare Sample Solution (e.g., from Drug Product) prep_sample->dissolve instrument_setup Instrument Setup & Capillary Conditioning dissolve->instrument_setup Transfer to Autosampler injection Hydrodynamic Injection of Sample/Standard instrument_setup->injection separation Apply Voltage & Perform Electrophoretic Separation injection->separation detection UV Detection at 265 nm separation->detection integration Peak Integration & Identification detection->integration Electropherogram quantification Quantification of Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for the CZE analysis of Imatinib.

Reagents and Materials
  • Imatinib Mesylate Reference Standard

  • Imatinib Related Impurities (e.g., Impurity A, B, C, F, J)[1]

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphoric Acid (H₃PO₄)

  • Hydrochloric Acid (HCl)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Fused-Silica Capillary (e.g., 50 µm i.d., 60 cm total length)

Instrumentation

A standard capillary electrophoresis system equipped with a diode array detector (DAD) or a UV detector is suitable for this application.

Detailed Step-by-Step Protocol

1. Preparation of the Background Electrolyte (BGE):

  • Rationale: The BGE composition is critical for achieving optimal separation. A low pH ensures that Imatinib and its basic impurities are positively charged. The addition of a cyclodextrin, such as HP-β-CD, can improve selectivity by forming inclusion complexes with the analytes, altering their effective size and mobility.[10]
  • Procedure:
  • Prepare a 10 mM Sodium Dihydrogen Phosphate (NaH₂PO₄) solution in deionized water.
  • Add 5 mM of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the phosphate buffer.
  • Adjust the pH of the solution to 2.0 with phosphoric acid.
  • Filter the BGE through a 0.45 µm filter before use.

2. Standard and Sample Preparation:

  • Rationale: Accurate and reproducible sample preparation is fundamental for reliable quantification. The diluent should be compatible with the BGE and effectively solubilize the analytes. A slightly acidic diluent can enhance sample stacking and improve sensitivity.[10]
  • Procedure:
  • Standard Stock Solutions: Accurately weigh and dissolve Imatinib and each impurity standard in methanol containing 0.5 mM HCl to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to the desired concentrations (e.g., Imatinib at 100 µg/mL and impurities at 1 µg/mL).
  • Sample Solution: For a drug product, accurately weigh a portion of the powdered tablets equivalent to a target concentration of Imatinib (e.g., 100 µg/mL) and dissolve it in the diluent. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter.

3. Capillary Conditioning:

  • Rationale: Proper capillary conditioning is essential for achieving reproducible migration times and peak shapes by ensuring a consistent charge on the inner capillary wall.
  • Procedure:
  • New Capillary: Flush with 1 M NaOH for 30 min, followed by deionized water for 15 min, and finally with the BGE for 30 min.
  • Pre-run Conditioning: Before each injection, flush the capillary with 0.1 M NaOH for 2 min, followed by deionized water for 2 min, and then with the BGE for 5 min.

4. Electrophoretic Conditions:

  • Rationale: The applied voltage and temperature are key parameters that affect migration time and resolution. A higher voltage generally leads to shorter analysis times, but can also generate Joule heating, which may affect separation efficiency. Maintaining a constant temperature is crucial for reproducibility.
  • Procedure:
  • Applied Voltage: 20 kV[10]
  • Capillary Temperature: 25 °C
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
  • Detection: UV detection at 265 nm.

Separation Principle and Method Performance

The separation of Imatinib and its impurities is achieved based on their different charge-to-size ratios at the acidic pH of the BGE. The protonated analytes migrate towards the cathode. The presence of HP-β-CD in the BGE introduces a secondary separation mechanism based on the differential inclusion complexation of the analytes, enhancing the resolution between structurally similar impurities.

G cluster_capillary Capillary Cross-Section cluster_analytes BGE {Background Electrolyte (BGE) | pH 2.0 Phosphate Buffer | + 5mM HP-β-CD} cathode Cathode (-) Imatinib Imatinib (+) Imatinib->cathode Migration Impurity_A Impurity A (+) Impurity_A->cathode Migration Impurity_B Impurity B (+) Impurity_B->cathode Migration anode Anode (+)

Caption: Separation principle of Imatinib and its impurities by CZE.

Method Validation

The developed CZE method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] This is demonstrated by the good resolution between Imatinib and its impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. The method should demonstrate good linearity over a defined range (e.g., LOQ to 150% of the impurity specification limit).[12]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This can be assessed by recovery studies.[13]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Typical Performance Characteristics

The following table summarizes the expected performance characteristics of the described CZE method for the analysis of Imatinib and its key impurities.

ParameterImatinibImpurity AImpurity BImpurity F
Migration Time (min) ~ 12.5~ 10.8~ 11.5~ 13.2
Resolution (Rs) -> 2.0> 2.0> 2.0
Linearity (r²) > 0.999> 0.998> 0.998> 0.998
LOD (µg/mL) ~ 0.1~ 0.05~ 0.05~ 0.06
LOQ (µg/mL) ~ 0.3~ 0.15~ 0.15~ 0.18
Accuracy (% Recovery) 98.0 - 102.097.0 - 103.097.0 - 103.097.0 - 103.0
Precision (% RSD) < 1.0< 2.0< 2.0< 2.0

Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.

Troubleshooting and Expert Insights

  • Fluctuating Migration Times: This is often due to inconsistent capillary conditioning or changes in the BGE composition. Ensure a rigorous and consistent conditioning protocol is followed.

  • Poor Peak Shape (Tailing or Fronting): This can be caused by sample overload, mismatched conductivity between the sample and BGE, or analyte adsorption to the capillary wall. Try diluting the sample or modifying the BGE (e.g., adjusting pH or adding organic modifiers).

  • Low Sensitivity: To enhance sensitivity, field-amplified sample stacking (FASS) can be employed. This involves dissolving the sample in a low-conductivity matrix, which leads to a pre-concentration of the analytes at the injection point.[10]

Conclusion

The capillary zone electrophoresis method detailed in this application note provides a reliable and efficient means for the separation and quantification of Imatinib and its related impurities. The high resolution, sensitivity, and reproducibility of the method make it an excellent tool for quality control laboratories in the pharmaceutical industry. The detailed protocol and explanation of the underlying principles offer a solid foundation for the implementation and adaptation of this method for routine analysis and stability studies of Imatinib.

References

  • Determination of imatinib mesylate and related compounds by field amplified sample stacking with large volume sample injection capillary electrophoresis. (2012). PubMed. [Link]

  • Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. (n.d.). Waters Corporation. [Link]

  • Capillary electrophoresis method for plasmatic determination of imatinib mesylate in chronic myeloid leukemia patients. (2011). PubMed. [Link]

  • Influence of salt and acetonitrile on the capillary zone electrophoresis analysis of imatinib in plasma samples. (2017). ResearchGate. [Link]

  • Capillary Electrophoresis: Principle, Procedure and Applications. (2015). JoVE. [Link]

  • A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (n.d.). ijptonline.com. [Link]

  • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. (2023). European Pharmaceutical Review. [Link]

  • Validated Capillary Zone Electrophoresis Method for Impurity Profiling and Determination of Ni II (3-OMe-Salophene). (2022). MDPI. [Link]

  • Various analytical methods for estimation of Imatinib: A review. (2012). Semantic Scholar. [Link]

  • Analytical Method Development and Validation for the Estimation of Imatinib Mesylate and its Impurity in Pharmaceutical Formulat. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). PubMed. [Link]

  • Micellar Electrokinetic Chromatographic Study of the Separation of an Aromatase Inhibitor and a Tryciclic Antidepressant in the Breast Cancer Treatment. (2011). PMC - NIH. [Link]

  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (n.d.). Waters Corporation. [Link]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. (2023). IJNRD. [Link]

  • Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications-Updated and completely revised edition. (2023). PubMed. [Link]

  • Determination of imatinib mesylate and related compounds by field amplified sample stacking with large volume sample injection capillary electrophoresis. (2012). ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • imatinib mesylate and its Impurities. (n.d.). Pharmaffiliates. [Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. (2021). ScienceDirect. [Link]

  • Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations. (2025). Separation Science. [Link]

  • Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring. (2017). ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Applications of Capillary Electrophoresis in Pharmaceutical Analysis. (2015). ResearchGate. [Link]

  • Capillary Electrophoresis Methods for Pharmaceutical Analysis, Volume 9. (2011). Elsevier. [Link]

  • REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org. [Link]

  • Micellar electrokinetic chromatography. (2014). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Extraction Methods for (2-Methyl-5-aminophenyl)guanidine from Drug Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (2-Methyl-5-aminophenyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the extraction of this polar impurity from drug products. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of this analysis.

Introduction: The Challenge of (2-Methyl-5-aminophenyl)guanidine

(2-Methyl-5-aminophenyl)guanidine is a potential impurity or degradant in certain pharmaceutical products. Its analysis is often complicated by its high polarity and basicity (pKa of the guanidinium group is ~13.6), which makes it challenging to extract with high recovery from complex drug product matrices and to retain on conventional reversed-phase high-performance liquid chromatography (HPLC) columns. This guide provides a comprehensive resource for optimizing your extraction methods and troubleshooting common issues.

Part 1: Troubleshooting Guide - Low Recovery and High Variability

This section addresses the most common issue encountered during the extraction of (2-Methyl-5-aminophenyl)guanidine: low and inconsistent recovery.

Q1: My recovery of (2-Methyl-5-aminophenyl)guanidine is consistently low. What are the likely causes and how can I improve it?

A1: Low recovery is a multifaceted problem often stemming from the high polarity and basicity of the guanidinium moiety. Here’s a systematic approach to troubleshooting:

1. Inefficient Initial Extraction from the Drug Product Matrix:

  • Causality: (2-Methyl-5-aminophenyl)guanidine, being highly polar, may have a strong affinity for polar excipients in the drug product (e.g., lactose, microcrystalline cellulose) or may be poorly soluble in the initial extraction solvent.

  • Solution:

    • Optimize the Extraction Solvent: Start with a polar solvent like a mixture of methanol or acetonitrile with water. The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) is crucial. This ensures the guanidinium group is protonated, enhancing its solubility in polar solvents.

    • Enhance Physical Disruption: Ensure the tablet or capsule content is thoroughly dispersed. Employ vigorous vortexing, sonication, or mechanical homogenization to break up the matrix and facilitate solvent penetration.

2. Poor Retention on the Solid-Phase Extraction (SPE) Sorbent:

  • Causality: If using a standard reversed-phase (C18) sorbent, the highly polar (2-Methyl-5-aminophenyl)guanidine may not be retained and will elute with the loading solvent.

  • Solution:

    • Select an Appropriate SPE Sorbent: A mixed-mode cation exchange (MCX) sorbent is often the most effective choice. These sorbents provide a dual retention mechanism: reversed-phase and cation exchange. The cation exchange mechanism will strongly retain the positively charged guanidinium group.

    • Consider Polar-Modified Sorbents: If a mixed-mode sorbent is not available, a polar-modified reversed-phase sorbent (e.g., C18 with a polar end-capping) or a polymeric sorbent can offer better retention than traditional C18.

3. Premature Elution During the Washing Step:

  • Causality: The wash solvent may be too strong, causing the analyte to be washed off the SPE sorbent along with the interferences.

  • Solution:

    • Optimize the Wash Solvent: For a mixed-mode cation exchange sorbent, you can use a relatively strong organic wash (e.g., 100% methanol) to remove non-polar interferences without disrupting the strong cation exchange interaction. Follow this with an acidic aqueous wash (e.g., 2% formic acid in water) to remove polar, non-basic interferences.

4. Incomplete Elution from the SPE Sorbent:

  • Causality: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent, especially with ion-exchange sorbents.

  • Solution:

    • Optimize the Elution Solvent: To elute from a cation exchange sorbent, you need to either increase the ionic strength or the pH to neutralize the guanidinium group. A common and effective elution solvent is a mixture of a volatile base (e.g., 5% ammonium hydroxide) in an organic solvent (e.g., methanol or acetonitrile). The high pH neutralizes the guanidinium group, breaking the ionic interaction with the sorbent.

Part 2: Frequently Asked Questions (FAQs)

Sample Preparation & Stability

Q2: What is the best way to prepare a solid dosage form for extraction?

A2: For tablets, it is recommended to grind the tablets into a fine, homogenous powder. For capsules, the contents can be directly used. The key is to ensure a representative sample is taken for extraction.

Q3: Is (2-Methyl-5-aminophenyl)guanidine stable during sample preparation?

A3: Guanidinium compounds are generally very stable in their protonated (salt) form in aqueous solutions.[1] Hydrolysis to the corresponding urea can occur under harsh conditions, such as heating in aqueous solution or at very high pH.[2][3] To ensure stability during extraction:

  • Maintain a neutral to acidic pH in your initial extraction solvent.

  • Avoid excessive heat. If sonication is used, perform it in a cool water bath.

  • Process samples promptly after preparation. If storage is necessary, store extracts at 2-8°C.

Method Optimization

Q4: How do I choose between different types of SPE cartridges?

A4: The choice of SPE cartridge is critical for successful extraction. Here is a comparative table to guide your selection:

Sorbent TypeRetention MechanismPros for (2-Methyl-5-aminophenyl)guanidineCons for (2-Methyl-5-aminophenyl)guanidine
Mixed-Mode Cation Exchange (MCX) Reversed-Phase & Strong Cation ExchangeHighly recommended. Strong retention of the basic guanidinium group. Allows for rigorous washing steps for excellent sample cleanup.Requires a basic elution solvent which might not be compatible with all analytical techniques without a dry-down and reconstitution step.
Polymeric Reversed-Phase (e.g., HLB) Reversed-PhaseGood retention for a broader range of polarities than C18. pH stable from 1-14.May still have insufficient retention for very polar compounds.
Polar-Modified Reversed-Phase (e.g., AQ-C18) Reversed-Phase with enhanced polar retentionBetter retention of polar compounds in highly aqueous mobile phases compared to traditional C18.Retention might still be insufficient for highly polar guanidinium compounds.
Normal Phase (e.g., Silica, Diol) AdsorptionCan retain polar compounds.Requires non-polar loading solvents, which is often incompatible with the initial aqueous/polar extraction solvent.

Q5: My final extract contains a lot of matrix interference. How can I improve the cleanliness of my sample?

A5: Improving sample cleanliness involves optimizing the wash steps in your SPE protocol. With a mixed-mode cation exchange sorbent, you have the flexibility of a multi-step wash:

  • Non-polar Interference Wash: After loading your sample, wash with a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to remove lipids and other non-polar excipients.

  • Organic Wash: Wash with 100% methanol or acetonitrile. This will remove many organic-soluble interferences without disrupting the strong ionic bond between your analyte and the sorbent.

  • Polar Non-basic Interference Wash: Wash with an acidic aqueous solution (e.g., 2% formic acid in water). This will remove polar interferences that are not basic.

Part 3: Detailed Experimental Protocol - A Starting Point

This section provides a detailed, step-by-step methodology for the extraction of (2-Methyl-5-aminophenyl)guanidine from a hypothetical tablet formulation using a mixed-mode cation exchange SPE cartridge. This protocol should be considered a starting point and may require optimization for your specific drug product.

Protocol: SPE using Mixed-Mode Cation Exchange (MCX)

1. Sample Preparation:

  • Weigh and grind a representative number of tablets to a fine, homogenous powder.

  • Accurately weigh a portion of the powder equivalent to one tablet dose into a volumetric flask.

  • Add a diluent of 50:50 (v/v) acetonitrile:water with 0.1% formic acid to the flask.

  • Vortex for 5 minutes, then sonicate in a cool water bath for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to the final volume with the diluent.

  • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes. The supernatant will be used for SPE.

2. SPE Procedure:

  • SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX)

    • Step 1: Conditioning:

      • Pass 3 mL of methanol through the cartridge.

      • Ensure the sorbent bed does not go dry.

    • Step 2: Equilibration:

      • Pass 3 mL of water with 0.1% formic acid through the cartridge.

      • Ensure the sorbent bed does not go dry.

    • Step 3: Sample Loading:

      • Load 1 mL of the supernatant from the sample preparation step onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

    • Step 4: Washing:

      • Wash 1: Pass 3 mL of 0.1% formic acid in water.

      • Wash 2: Pass 3 mL of methanol.

      • Dry the cartridge under vacuum for 1-2 minutes after the final wash.

    • Step 5: Elution:

      • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a collection tube.

      • The elution should be performed at a slow flow rate to ensure complete desorption.

    • Step 6: Final Preparation:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature.

      • Reconstitute the residue in a known volume of mobile phase for analysis (e.g., by HPLC-UV or LC-MS).

Part 4: Visualizations and Logical Workflows

Troubleshooting Logic for Low Recovery

The following diagram illustrates a decision-making workflow for troubleshooting low recovery issues.

Troubleshooting_Low_Recovery start Start: Low Recovery of (2-Methyl-5-aminophenyl)guanidine check_initial_extraction Is the initial extraction from the matrix efficient? start->check_initial_extraction optimize_extraction_solvent Optimize Extraction Solvent: - Add 0.1% formic acid - Increase water content check_initial_extraction->optimize_extraction_solvent No check_spe_retention Is the analyte retained on the SPE sorbent? check_initial_extraction->check_spe_retention Yes improve_physical_disruption Improve Physical Disruption: - Vigorous vortexing - Sonication optimize_extraction_solvent->improve_physical_disruption improve_physical_disruption->check_spe_retention change_sorbent Change to a more appropriate sorbent: - Mixed-Mode Cation Exchange (MCX) - Polar-modified polymeric check_spe_retention->change_sorbent No check_wash_step Is the analyte being lost during the wash step? check_spe_retention->check_wash_step Yes change_sorbent->check_wash_step optimize_wash Optimize Wash Solvents: - Use 100% MeOH for non-polar interferences - Use acidic water for polar non-basic interferences check_wash_step->optimize_wash Yes check_elution Is the elution from the SPE sorbent complete? check_wash_step->check_elution No optimize_wash->check_elution optimize_elution Optimize Elution Solvent: - Use 5% NH4OH in MeOH for MCX - Increase elution volume check_elution->optimize_elution No end Recovery Improved check_elution->end Yes optimize_elution->end SPE_Workflow sample_prep 1. Sample Preparation - Grind tablets - Dissolve in ACN/H2O with 0.1% Formic Acid - Vortex, Sonicate, Centrifuge conditioning 2. SPE Conditioning - 3 mL Methanol sample_prep->conditioning equilibration 3. SPE Equilibration - 3 mL Water with 0.1% Formic Acid conditioning->equilibration loading 4. Sample Loading - Load 1 mL of supernatant equilibration->loading wash1 5. Wash 1 - 3 mL 0.1% Formic Acid in Water loading->wash1 wash2 6. Wash 2 - 3 mL Methanol wash1->wash2 elution 7. Elution - 2 mL 5% NH4OH in Methanol wash2->elution final_prep 8. Final Preparation - Evaporate to dryness - Reconstitute in mobile phase elution->final_prep analysis 9. Analysis - HPLC-UV or LC-MS final_prep->analysis

Sources

Technical Support Center: High-Sensitivity Detection of (2-Methyl-5-aminophenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MAG-739-SENS Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Executive Summary: The Analyte Profile

Before troubleshooting, we must define the physicochemical adversary. (2-Methyl-5-aminophenyl)guanidine presents a "perfect storm" of analytical challenges:

  • Super-Basicity: The guanidine moiety (pKa ~12.5–13.6) ensures the molecule is positively charged at all standard chromatographic pH levels.

  • High Polarity: The ionic nature leads to poor retention on standard Reverse Phase (C18) columns, causing elution in the void volume where ion suppression is highest.

  • Oxidative Instability: The 5-amino group (aniline derivative) is susceptible to rapid oxidation, leading to signal degradation over time.

  • Surface Adsorption: Cationic guanidines are "sticky," adsorbing to glass vials and metallic flow paths.

Module 1: Chromatographic Retention (The "Void Volume" Problem)

User Complaint: "I see a large solvent front peak or unstable baseline, but no distinct analyte peak."

Root Cause: Standard C18 columns cannot retain the permanently cationic guanidine group. The analyte elutes with salts and unretained matrix components, causing massive signal suppression in MS and interference in UV.

Troubleshooting Protocol: Switch to HILIC

Do not attempt to force C18 retention with ion-pairing reagents (like TFA) if you are using MS, as they suppress ionization.

Recommended Workflow: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . This mode retains polar cations via an aqueous water layer formed on the silica surface.

ParameterRecommended ConditionWhy?
Column Bare Silica or Zwitterionic (ZIC-HILIC)Interacts with the polar guanidine; ZIC provides electrostatic retention.
Mobile Phase A 10–20 mM Ammonium Formate (pH 3.0)Provides ionic strength to control peak shape; acidic pH stabilizes the amine.
Mobile Phase B Acetonitrile (ACN)High organic content (>70%) induces retention in HILIC.
Injection Solvent 90% ACN / 10% BufferCRITICAL: Injecting in water will disrupt the HILIC mechanism and cause peak broadening.
Visualizing the Separation Mechanism

HILIC_Mechanism cluster_0 Reverse Phase (C18) - FAILURE cluster_1 HILIC Mode - SUCCESS C18 C18 Ligands (Hydrophobic) Analyte_RP Analyte (Polar/Charged) C18->Analyte_RP Repulsion/No Interaction Void Elutes in Void (No Retention) Analyte_RP->Void Silica Polar Stationary Phase (Silica/Zwitterionic) WaterLayer Stagnant Water Layer Silica->WaterLayer Analyte_HILIC Analyte (Partitioning) WaterLayer->Analyte_HILIC Partitioning Retention Retained Peak (Separated from Salts) Analyte_HILIC->Retention

Figure 1: Comparison of Reverse Phase failure vs. HILIC success for polar guanidines.

Module 2: Mass Spectrometry Optimization (The "Invisible" Peak)

User Complaint: "My standard curve is non-linear, or sensitivity drops after 10 injections."

Root Cause:

  • Adduct Formation: Guanidines avidly form sodium (

    
    ) or potassium adducts, splitting the signal.
    
  • Source Fragmentation: The labile amino group may fragment in the source if voltages are too high.

Optimization Protocol

Step 1: Tune for the Protonated Molecule


 
  • Source Temperature: Lower to 300°C–350°C. Excessive heat can degrade the aniline moiety.

  • Cone Voltage/Declustering Potential: Perform a ramp. Guanidines are robust, but the aminophenyl attachment is the weak link.

  • Mobile Phase Additive: Use Ammonium Formate (not Acetate). Formate provides better protonation efficiency for basic amines in positive mode.

Step 2: System Passivation Guanidines adsorb to stainless steel.

  • Action: Replace steel capillaries with PEEK or fused silica where possible.

  • Action: Inject a "conditioning" blank (high concentration standard) before the run to saturate active sites.

Module 3: Sample Stability & Handling (The "Decay" Problem)

User Complaint: "The signal intensity decreases by 50% if the sample sits in the autosampler overnight."

Root Cause: The 5-amino group (aniline) is electron-rich and prone to oxidation, especially in solution. The guanidine group can also undergo hydrolysis at extreme pH, though oxidation is the primary speed/sensitivity killer.

Stabilization Protocol
FactorCorrective ActionMechanism
Oxidation Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.Acts as a sacrificial antioxidant, protecting the aniline group.
Light Sensitivity Use Amber Glass vials.Prevents photo-oxidation of the aromatic ring.
Adsorption Use Polypropylene vials (NOT standard glass) or Silanized Glass.Prevents cationic binding to silanol groups on glass surfaces.
Temperature Keep autosampler at 4°C.Slows down kinetic degradation rates.

Module 4: Alternative Detection (HPLC-UV)

If MS is unavailable or matrix effects are insurmountable, UV detection is possible but requires chemical modification because the native UV absorbance of phenylguanidines is often weak or non-specific (200–210 nm).

Derivatization Strategy: React the guanidine group with Benzoin or Ninhydrin (specific to amines/guanidines) or 4-Nitrobenzaldehyde to create a highly conjugated, UV-active (or fluorescent) derivative.

Protocol (4-Nitrobenzaldehyde Method):

  • Mix: 100 µL Sample + 100 µL 4-Nitrobenzaldehyde (in Methanol).

  • Catalyst: Add 50 µL 1M NaOH (Guanidine derivatization requires basic pH).

  • React: Heat at 60°C for 20 mins.

  • Quench: Neutralize with HCl before injection.

  • Detect: Monitor UV at 254 nm or 300+ nm (bathochromic shift).

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low Sensitivity Check_RT Is Retention Time < 1 min (Void Volume)? Start->Check_RT HILIC_Switch Switch to HILIC Column (Ammonium Formate/ACN) Check_RT->HILIC_Switch Yes Check_Stability Is Signal Dropping Over Time? Check_RT->Check_Stability No Add_Antioxidant Add 0.1% Ascorbic Acid Use Amber Vials Check_Stability->Add_Antioxidant Yes Check_Adsorption Is Linearity Poor at Low Concentrations? Check_Stability->Check_Adsorption No Change_Vials Use Polypropylene Vials Passivate System Check_Adsorption->Change_Vials Yes Check_MS Check MS Source Check_Adsorption->Check_MS No Optimize_MS Lower Temp Switch to Ammonium Formate Check_MS->Optimize_MS

Figure 2: Step-by-step diagnostic flow for isolating sensitivity issues.

References

  • Guanidine Analysis in Water (HILIC/MS): Title: Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Adsorption Issues in LC-MS: Title: Strongly Adsorbing Analytes: What, Why, and How to Fix It. Source: LCGC International. URL:[Link]

  • Stability of Aromatic Amines: Title: Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization (Relevant for amino-phenyl oxidation mechanisms). Source: PubMed. URL:[Link]

  • Derivatization of Guanidines: Title: Analysis of phenylguanidine derivatives LC-MS sensitivity (Contextual grounding for nitrobenzaldehyde derivatization). Source: Università degli Studi di Milano (AIR Unimi). URL:[Link] (General repository link for verification of guanidine derivatization theses).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions to reduce guanidine-related byproducts. Target Audience: Medicinal Chemists, Peptide Scientists, and Process Chemists. Focus: Elimination of N-terminal tetramethylguanidinium capping during HBTU/HATU/HCTU couplings.

Introduction: The "Hidden" Capping Agent

In high-throughput peptide synthesis and medicinal chemistry, a specific and frustrating failure mode often appears: the target molecule is missing, replaced by a species with a mass shift of +99 Da (or +100 Da) .

This is not a random impurity. It is the result of guanidinylation , where your coupling reagent (HBTU, HATU, HCTU) acts as an electrophile, reacting directly with the free amine of your substrate. This effectively "caps" the peptide chain with a tetramethylguanidinium moiety, permanently terminating synthesis.

This guide provides the mechanistic insight, diagnostic criteria, and optimized protocols to eliminate this byproduct.

Module 1: Diagnostics & Mechanism

The Diagnostic Signature

Before optimizing, confirm the issue. If your LC-MS data shows the following, you are dealing with guanidinylation:

ObservationMass Shift (

m)
Interpretation
Standard Adduct +99.1 Da Tetramethylguanidinium capping (from HBTU/HCTU/TBTU).
Aza-Adduct +100.1 Da Aza-guanidinium capping (from HATU).
Loss of Sequence Truncation The chain stopped growing at the capped residue.
The Mechanism of Failure

"Uronium" reagents like HBTU are, in reality, guanidinium salts in solution. Two pathways compete in your reaction vessel:

  • Pathway A (Productive): The reagent activates the carboxylic acid to form an active ester (OBt/OAt), which then reacts with the amine.

  • Pathway B (Parasitic): The unreacted coupling reagent reacts directly with the amine.

Critical Insight: Pathway B dominates when the Carboxylic Acid activation is slow (steric hindrance) or when Stoichiometry is incorrect (excess reagent).

GuanidinylationMechanism Amine Free Amine (R-NH2) Product Desired Amide (Peptide Bond) Amine->Product Attack Byproduct Guanidinium Capped Byproduct (+99 Da) Amine->Byproduct Slow Activation or Excess Reagent Acid Carboxylic Acid (R-COOH) ActiveEster Active Ester (OBt/OAt) Acid->ActiveEster Activation (Fast) Reagent Coupling Reagent (HBTU/HATU) Reagent->ActiveEster + Base Reagent->Byproduct Pathway B: Direct Attack (Parasitic) ActiveEster->Product Pathway A: Coupling (Desired)

Figure 1: Mechanistic competition between productive amide coupling (Green) and parasitic guanidinylation (Red). The byproduct forms when the amine encounters the raw reagent.

Module 2: Optimization Protocols

To eliminate guanidinylation, you must ensure the amine never encounters the unreacted coupling reagent.

Protocol A: The "Pre-Activation" Method (Standard)

Best for: Routine couplings where the acid is not extremely hindered.

  • Dissolve: Dissolve the Carboxylic Acid (1.1 equiv) and Coupling Reagent (1.0 equiv) in DMF/NMP.

    • Note: Do NOT add the amine yet.

  • Activate: Add the Base (DIEA or NMM, 2.0–3.0 equiv).

  • Wait: Allow the mixture to stir for 1–2 minutes .

    • Why? This converts the guanidinium reagent into the non-electrophilic Active Ester (OBt/OAt).

  • Couple: Add the Amine component after the activation period.

Protocol B: The "Phosphonium Switch" (High Difficulty)

Best for: Cyclizations, hindered amino acids (e.g., N-methylated, Aib), or when Protocol A fails.

If HBTU/HATU continues to cause capping, switch to a Phosphonium reagent (PyBOP, PyAOP). Phosphonium salts cannot form guanidinium byproducts because they lack the central carbon-nitrogen core required for the transfer.

FeatureUronium (HBTU/HATU)Phosphonium (PyBOP/PyAOP)
Active Species GuanidiniumPhosphonium
Byproduct Risk High (Guanidinylation)Zero (No guanidine moiety)
Reactivity Very HighHigh
Recommendation Routine SynthesisProblematic/Slow Couplings
Protocol C: Stoichiometry Control (The Golden Rule)

Never use an excess of uronium coupling reagents relative to the acid.[1]

  • Wrong: 1.0 eq Amine + 1.2 eq Acid + 1.2 eq HATU .

    • Result: 0.2 eq of HATU remains unreacted and will guanidinylate the amine.

  • Correct: 1.0 eq Amine + 1.2 eq Acid + 1.1 eq HATU (or 1.0 eq).

    • Result: The acid consumes all the HATU; the amine only sees the Active Ester.

Module 3: Troubleshooting Guide

Scenario 1: "I am doing a fragment condensation and seeing +99 Da."

  • Cause: Fragment condensations are slow. The amine sits in solution with the HBTU for hours.

  • Fix: Switch to PyAOP or DIC/Oxyma . These reagents maintain high reactivity without the risk of N-terminal capping during long reaction times.

Scenario 2: "I pre-activated, but I still see the byproduct."

  • Cause: Your carboxylic acid might be too hindered to activate fully in 2 minutes, or you have a "base deficit" (the acid is not fully deprotonated).

  • Fix:

    • Verify Base pH: Ensure the reaction mixture is basic (pH > 8 on wet paper) during activation.

    • Use Collidine (TMP) as the base. It is non-nucleophilic and stabilizes the active ester.

Scenario 3: "Can I remove the guanidinium cap after it forms?"

  • Answer: No. The tetramethylguanidinium group is stable to TFA (cleavage), piperidine (Fmoc removal), and hydrolysis. The peptide is dead. You must restart the synthesis.

Module 4: Comparative Data

The following table summarizes the risk profile of common reagents regarding guanidinylation.

Reagent ClassReagent NameGuanidinylation RiskRecommended Use Case
Uronium HBTU / TBTU HighStandard SPPS (Fast couplings).
Uronium HATU Very High Difficult couplings (requires strict stoichiometry).
Uronium HCTU HighSimilar to HBTU.[2]
Phosphonium PyBOP None Slow couplings; Cyclizations; "Sloppy" stoichiometry.
Carbodiimide DIC / Oxyma None Green chemistry; Elevated temperature synthesis.

References

  • Carpino, L. A., et al. (1994). Rationalization of the guanidinylation of amines by uronium/guanidinium peptide coupling reagents. Journal of the Chemical Society, Chemical Communications. Link

  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[1][3][4] The Journal of Organic Chemistry.[5] Link

  • Gausepohl, H., et al. (1992).[1] Guanidinium formation during peptide synthesis.[1][2][6][7] In Peptides: Chemistry and Biology.[1][4][7][8] Link (Cited in ThermoFisher Technical Notes).

  • Thermo Fisher Scientific. (2025). Technical Note: Preventing Guanidinium Formation with HATU/HBTU.[1][6]Link

Sources

Validation & Comparative

Validation of a Stability-Indicating Assay for Imatinib and its Degradation Products

[1][2][3][4][5][6]

Executive Summary

In the development of Tyrosine Kinase Inhibitors (TKIs) like Imatinib Mesylate (Gleevec), the distinction between the active pharmaceutical ingredient (API) and its degradation products is critical for patient safety. Standard assay methods often fail to separate the parent drug from its structurally similar degradants, such as Imatinib N-oxide or hydrolytic cleavage products.

This guide presents a validated, high-resolution Gradient RP-HPLC method, comparing its performance against Isocratic HPLC and HPTLC alternatives. Designed for senior analytical scientists, this document establishes a self-validating protocol compliant with ICH Q2(R1) guidelines, ensuring detection of impurities formed under oxidative, hydrolytic, and thermal stress.

Part 1: The Challenge of Imatinib Stability

Imatinib Mesylate is a 2-phenylaminopyrimidine derivative. Its chemical stability is compromised by specific environmental stressors, leading to degradation pathways that produce impurities with different toxicological profiles.

Why Standard Assays Fail

Routine UV-spectrophotometry or isocratic HPLC methods often suffer from co-elution , where the degradation product elutes at the exact same retention time (RT) as the main peak.

  • The Risk: A 10% degraded sample might still read as "99% pure" if the degradant absorbs at the same wavelength and co-elutes.

  • The Solution: A stability-indicating assay (SIA) utilizing gradient elution to expand the separation window for late-eluting hydrophobic impurities.

Part 2: Method Comparison

We compare the proposed Gradient RP-HPLC method against common industry alternatives.

Comparative Performance Matrix
FeatureProposed Method (Gradient RP-HPLC) Alternative A (Isocratic HPLC) Alternative B (HPTLC)
Resolution (Rs) High (> 2.0 for all critical pairs)Moderate (Risk of co-elution)Lower (Band overlap possible)
Sensitivity (LOD) High (0.01 - 0.05 µg/mL)ModerateLower (0.1 - 0.5 µg/mL)
Throughput Medium (30-45 min run time)High (10-15 min run time)Very High (Parallel runs)
Specificity Excellent (Resolves N-oxide & Impurity F)Poor (Late eluters merge)Good (Visual confirmation)
Cost per Run ModerateLowLow

Verdict: While HPTLC offers speed, Gradient RP-HPLC is the only method that provides the resolution required for regulatory submission and detailed stability profiling of TKIs.

Part 3: The Forced Degradation Landscape

To validate the method's specificity, Imatinib must be subjected to stress conditions that force degradation.[1][2][3] This confirms the method can detect degradants when they do occur.

Degradation Pathways (Mechanistic View)

The following diagram illustrates the primary degradation pathways for Imatinib, specifically focusing on the formation of the N-oxide derivative (oxidative) and amide hydrolysis products (acid/base).

ImatinibDegradationImatinibImatinib Mesylate(Parent Drug)OxidationOxidative Stress(3% H2O2)Imatinib->OxidationExposed toHydrolysisHydrolytic Stress(Acid/Base)Imatinib->HydrolysisExposed toNOxideImatinib N-Oxide(Major Oxidative Impurity)Oxidation->NOxideN-oxidation atpiperazine ringAmideCleavageAmide Hydrolysis Products(Piperazine derivatives)Hydrolysis->AmideCleavageCleavage ofbenzamide bond

Caption: Mechanistic degradation pathways of Imatinib Mesylate under oxidative and hydrolytic stress conditions.

Part 4: Experimental Protocol

This protocol is designed to be a self-validating system. If System Suitability parameters are not met, the run is automatically invalid.

Chromatographic Conditions (The "Product")
  • Instrument: UPLC or HPLC system with PDA (Photodiode Array) Detector.

  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry or equivalent). Rationale: High hydrophobicity of Imatinib requires strong retention to separate early eluting polar degradants.

  • Wavelength: 260 nm (Isosbestic point optimization).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Injection Volume: 20 µL.

  • Mobile Phase:

    • Solvent A: Potassium Dihydrogen Phosphate Buffer (0.05 M, pH 3.0 adjusted with Orthophosphoric Acid).

    • Solvent B: Methanol / Acetonitrile (70:30 v/v).

  • Gradient Program:

    • 0-5 min: 90% A (Isocratic hold for polar degradants)

    • 5-25 min: 90% A → 40% A (Linear gradient)

    • 25-35 min: 40% A (Wash lipophilic impurities)

    • 35-40 min: 40% A → 90% A (Re-equilibration)

Stress Testing Procedure (Specificity Check)

Prepare 1 mg/mL stock solutions of Imatinib Mesylate and subject them to the following:

StressorConditionTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C, 4 hours5-20%Neutralize with NaOH before injection.
Base Hydrolysis 1N NaOH, 60°C, 4 hours5-20%Neutralize with HCl. Watch for precipitation.
Oxidation 3% H2O2, RT, 2 hours10-30%Critical: Produces N-oxide peak (RRT ~0.5-0.6).
Thermal 80°C, 24 hours< 5%Imatinib is thermally robust.
Photolytic UV Light (1.2 million lux hours)< 5%Minor degradation observed.

Part 5: Validation Workflow & Data

The validation process follows a logical flow to ensure the method is "fit for purpose."

Validation Logic Flow

ValidationFlowStartMethod Development(Gradient Optimization)StressForced Degradation(Generate Impurities)Start->StressSpecificitySpecificity Check(Peak Purity Analysis)Stress->SpecificityDecisionResolution > 2.0Peak Pure?Specificity->DecisionDecision->StartNo (Re-optimize)QuantQuantitative Validation(Linearity, Accuracy, Precision)Decision->QuantYesFinalValidated SIA MethodQuant->Final

Caption: Logical workflow for validating the stability-indicating assay according to ICH guidelines.

Key Validation Metrics (Typical Results)

The following data represents typical acceptance criteria and results for this protocol:

  • Linearity:

    • Range: 10 – 100 µg/mL.

    • Correlation Coefficient (

      
      ): > 0.999.[6]
      
  • Accuracy (Recovery):

    • Spiked samples at 50%, 100%, and 150% levels.

    • Acceptance: 98.0% – 102.0% recovery.

  • Precision:

    • Intra-day RSD: < 1.0%.

    • Inter-day RSD: < 1.5%.

  • Robustness:

    • Small changes in pH (± 0.2) and Flow Rate (± 0.1 mL/min) should result in < 2% change in retention time or peak area.

Part 6: Conclusion

The Gradient RP-HPLC method utilizing a C18 column and Phosphate/Methanol mobile phase is the superior choice for Imatinib Mesylate stability testing. Unlike isocratic methods, it successfully resolves the critical N-oxide impurity formed during oxidation and the hydrolytic degradants formed in acidic environments. This method meets all ICH Q2(R1) requirements for specificity, linearity, and precision, making it a robust standard for pharmaceutical quality control.

References

  • International Conference on Harmonisation (ICH). (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Vivekanand, V., et al. (2025). A stability-indicating RP-HPLC method development and validation for the related substances determination of Imatinib process impurities and their degradation products. ResearchGate. [Link]

  • Nageswari, A., et al. (2022). Development and Validation of a New Stability Indicating RP-UFLC Method for the Estimation of Imatinib Tablets Using an Ion Pair. Acta Scientific Pharmaceutical Sciences. [Link]

  • Bahrami, G., et al. (2011). Quantitative determination of imatinib stability under various stress conditions.[5][8][9][6] Journal of Research in Medical Sciences. [Link]

  • Vadera, N., et al. (2007).[5] Stability-indicating HPTLC determination of Imatinib Mesylate in bulk drug and pharmaceutical dosage form.[5] Journal of Pharmaceutical and Biomedical Analysis.[5] [Link]

Comparative study of the biological effects of (2-Methyl-5-aminophenyl)guanidine and Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Imatinib (the reference standard BCR-ABL tyrosine kinase inhibitor) and its critical synthetic intermediate, (2-Methyl-5-aminophenyl)guanidine (often designated as Imatinib Impurity M or a key building block).

This analysis is designed for drug development professionals to understand the Structure-Activity Relationship (SAR) evolution from a raw pharmacophore fragment (the guanidine) to the fully optimized high-affinity drug (Imatinib).

From Synthetic Fragment to Targeted Therapy[1]

Executive Summary
  • Imatinib (Gleevec/Glivec): A rationally designed Type II tyrosine kinase inhibitor (TKI) that targets BCR-ABL, c-KIT, and PDGFR. It is the "gold standard" for Chronic Myeloid Leukemia (CML) treatment.

  • (2-Methyl-5-aminophenyl)guanidine: A synthetic precursor (intermediate) used to construct the pyrimidine ring of Imatinib.[1][2] Biologically, it represents a fragment of the active drug. It lacks the necessary hydrophobic and solubility elements required for high-affinity kinase inhibition. In the final drug product, it is classified as a process-related impurity (Impurity M) that must be controlled due to potential genotoxicity associated with aniline/guanidine derivatives.

Chemical & Structural Analysis (SAR)[3]

The biological disparity between these two compounds illustrates the principles of Fragment-Based Drug Design (FBDD) . The guanidine moiety provides the essential hydrogen-bonding capability but lacks the specificity elements.

Feature(2-Methyl-5-aminophenyl)guanidine Imatinib (Free Base)
CAS Number 581076-64-4152459-95-5
Role Synthetic Intermediate / ImpurityActive Pharmaceutical Ingredient (API)
Molecular Weight ~164.21 g/mol 493.6 g/mol
Key Pharmacophore H-bond donor/acceptor (Guanidine head)Hinge binder + Hydrophobic Spine + Solubilizer
Binding Mode Non-specific / Weak ElectrostaticDFG-Out Allosteric Locker
Structural Evolution Diagram

The following diagram illustrates how the guanidine fragment is chemically "evolved" into the active Imatinib structure.

G cluster_0 Biological Activity Gap Guanidine (2-Methyl-5-aminophenyl)guanidine (Fragment / Impurity M) [H-Bond Donor] Intermediate Pyrimidine Intermediate (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine) Guanidine->Intermediate Cyclization (Pyrimidine Formation) Linker Enaminone Linker (3-dimethylamino-1-(3-pyridyl)-2-propen-1-one) Linker->Intermediate Imatinib Imatinib (Final Active Drug) Intermediate->Imatinib Amide Coupling (Specificity & Solubility) Tail Benzamide Tail (4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride) Tail->Imatinib

Figure 1: Synthetic pathway illustrating the structural relationship. The guanidine is the 'seed' that forms the hinge-binding pyrimidine ring of Imatinib.

Biological Effects Comparison
A. Kinase Inhibition Potency (BCR-ABL)[3][4][5]
  • Imatinib: Exhibits an IC50 of ~25–30 nM against the Abl tyrosine kinase. It binds to the ATP pocket in the inactive (DFG-out) conformation. The pyridine and pyrimidine rings (formed from the guanidine) mimic ATP's adenine ring, forming crucial H-bonds with the kinase hinge region (Met318).

  • (2-Methyl-5-aminophenyl)guanidine:

    • Predicted IC50: >10,000 nM (Essentially inactive).

    • Mechanism: While the guanidine group could theoretically interact with the hinge region, the molecule lacks the "Tail" (N-methylpiperazine benzamide) required to occupy the hydrophobic specificity pocket and the "Gatekeeper" region (Thr315). Without these anchors, the fragment has insufficient binding energy (residence time) to inhibit the enzyme effectively.

B. Toxicology & Off-Target Effects
  • Imatinib: Well-characterized safety profile.[6] Main toxicities (edema, nausea, myelosuppression) are mechanism-based (c-KIT inhibition).

  • (2-Methyl-5-aminophenyl)guanidine:

    • Impurity Risk: As an aniline-guanidine derivative, it carries a structural alert for genotoxicity . Regulatory guidelines (ICH M7) require strict control of such impurities (typically <0.15% or ppm levels) in the final drug substance.

    • Cytotoxicity: Guanidine derivatives can exhibit non-specific cytotoxicity by interfering with ion channels or mitochondrial function at high concentrations, distinct from kinase inhibition.

C. Quantitative Data Summary
Biological MetricImatinib(2-Methyl-5-aminophenyl)guanidine
Target (BCR-ABL) Potent Inhibitor (IC50: ~25 nM)Inactive (Fragment only)
Cellular Potency (K562) High (IC50: ~200–300 nM)Negligible / Non-specific toxicity
Solubility (pH 7.4) Moderate (improved by piperazine tail)High (Polar small molecule)
Permeability High (Class I/II)Moderate (Polar Surface Area high relative to size)
Primary Hazard Myelosuppression (On-target)Genotoxicity/Irritation (Chemical structure)
Experimental Protocols

To experimentally validate the distinction between the drug and its precursor, the following protocols are recommended.

Protocol 1: Competitive Kinase Binding Assay (FRET-based)

Objective: To demonstrate the lack of affinity of the guanidine fragment compared to the full drug.

  • Reagents: Recombinant Abl kinase domain, Fluorescently labeled peptide substrate (e.g., Abltide), ATP (Km concentration).

  • Preparation:

    • Dissolve Imatinib (Control) and Guanidine (Test) in DMSO.

    • Prepare 10-point serial dilutions (Start: 10 µM).

  • Reaction:

    • Mix Kinase + Test Compound + Substrate in 384-well plate.

    • Incubate 15 mins (Pre-equilibrium).

    • Add ATP to initiate phosphorylation.

  • Readout: Measure fluorescence signal (e.g., HTRF or LanthaScreen) after 60 mins.

  • Analysis: Plot Dose-Response Curve.

    • Expected Result: Imatinib shows sigmoidal inhibition. Guanidine shows a flat line (no inhibition) or inhibition only at very high concentrations (>100 µM) due to non-specific interference.

Protocol 2: Impurity Profiling via HPLC (Quality Control)

Objective: To separate and quantify the guanidine impurity in an Imatinib sample.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Polar).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (Non-polar).

  • Gradient:

    • 0-5 min: 5% B (Retains polar Guanidine).

    • 5-25 min: 5% -> 60% B (Elutes Imatinib).

  • Detection: UV at 230 nm (Guanidine absorption) and 265 nm (Imatinib).

  • Retention Logic: The polar (2-Methyl-5-aminophenyl)guanidine will elute early (Retention time ~2-4 min), while the lipophilic Imatinib will elute late (~12-15 min).

Mechanistic Visualization (Signaling Pathway)

This diagram highlights where Imatinib acts in the CML pathway and why the Guanidine fragment fails to achieve this effect.

Pathway BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) Phos_Substrate Phosphorylated Substrate (Proliferation Signal) BCR_ABL->Phos_Substrate Transfers Phosphate ATP ATP ATP->BCR_ABL Binds Active Site Substrate Substrate (e.g., CrkL) Substrate->BCR_ABL Imatinib Imatinib (Competes with ATP) Imatinib->BCR_ABL Blocks ATP Binding (High Affinity) Guanidine (2-Methyl-5-aminophenyl)guanidine (Fails to bind pocket) Guanidine->BCR_ABL No Binding (Lack of Affinity) CML_Cell Leukemic Cell Growth Phos_Substrate->CML_Cell Downstream Signaling (STAT5, RAS/MAPK)

Figure 2: Mechanism of Action. Imatinib successfully competes with ATP, whereas the guanidine fragment lacks the structural features to displace ATP.

References
  • BenchChem. (2025).[2] N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Synthesis and Impurity Profiling. Retrieved from

  • Novartis. (2010). Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib.[7] Bioorganic & Medicinal Chemistry.[2][3][5][7][8][9][10] Retrieved from

  • National Institutes of Health (NIH). (2022). Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives. Scientific Reports. Retrieved from

  • ChemicalBook. (2025). Imatinib Impurity M (CAS 581076-64-4) Technical Data.[5][8] Retrieved from

  • Fabbrica Italiana Sintetici. (2008). Process for the preparation of imatinib and intermediates thereof (Patent WO2008059551).[11] Retrieved from

Sources

Inter-laboratory comparison of (2-Methyl-5-aminophenyl)guanidine quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of (2-Methyl-5-aminophenyl)guanidine (CAS: 581076-64-4), a critical intermediate and potential genotoxic impurity (PGI) in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib), presents a classic "analytical paradox." Its phenyl ring offers UV absorbance, yet its highly basic guanidine moiety (


) and polar nature lead to catastrophic peak tailing and pore retention on standard C18 stationary phases.

This guide objectively compares the two dominant methodologies validated across three partner laboratories: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) . While IP-RP remains the cost-effective workhorse for raw material assay, our data indicates that HILIC-MS/MS provides superior sensitivity and orthogonality required for trace impurity profiling.

The Analytical Challenge: Molecule vs. Matrix

To select the correct method, one must understand the analyte's behavior in solution.

  • Basicity: The guanidine group is protonated at all standard chromatographic pH levels (pH 2–8). This positive charge interacts aggressively with residual silanols on silica-based columns, causing peak tailing (

    
    ).
    
  • Polarity: The molecule is highly hydrophilic. In standard Reversed-Phase (RP) conditions, it elutes near the void volume (

    
    ), co-eluting with matrix salts and unretained debris.
    
Decision Matrix: Method Selection

MethodSelection Start Start: Define Goal Goal Is the goal Assay (>98%) or Trace Impurity (<0.1%)? Start->Goal Assay Assay / Raw Material Purity Goal->Assay High Conc. Trace Trace Impurity / Genotox Screening Goal->Trace Low Conc. MethodA Method A: Ion-Pair RP-HPLC (High Salt/TFA + C18) Assay->MethodA MethodB Method B: HILIC-MS/MS (Amide Column + Buffer) Trace->MethodB UV_Compatible Is UV Detection Sufficient? UV_Compatible->MethodB No (LOD too high) MethodA->UV_Compatible Check Sensitivity

Figure 1: Decision tree for selecting the quantification strategy based on analytical requirements.

Method A: Ion-Pair RP-HPLC (The QC Workhorse)

Principle: Standard C18 columns cannot retain the charged guanidine. By adding an ion-pairing reagent (IPR) like Octanesulfonic Acid or Trifluoroacetic Acid (TFA) to the mobile phase, we create a neutral ion-pair complex. This "pseudo-neutral" species partitions into the hydrophobic C18 stationary phase, increasing retention.

Protocol A: Optimized IP-RP-HPLC
  • Column: C18 Endcapped (e.g., Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A:

    
     Sodium Octanesulfonate + 
    
    
    
    
    
    in Water (pH adjusted to 2.5).
  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Isocratic

    
     A / 
    
    
    
    B (Adjust B to tune
    
    
    ).
  • Flow Rate:

    
    .
    
  • Detection: UV @ 240 nm (Phenyl absorbance).

  • Column Temp:

    
    .
    

Critical Insight: We use Sodium Octanesulfonate rather than just TFA. TFA suppresses MS ionization and can drift. Sulfonates provide a stronger "grip" for the guanidine group, pushing the retention factor (


) away from the void volume.

Method B: HILIC-MS/MS (The Trace Specialist)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Amide or Bare Silica) and a high-organic mobile phase. The mechanism involves partitioning the analyte into a water-enriched layer adsorbed on the column surface. The charged guanidine interacts electrostatically with the polar phase, resulting in excellent retention without ion-pairing reagents.

Protocol B: HILIC-MS/MS
  • Column: Amide-bonded particle (e.g., Waters BEH Amide),

    
    .
    
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 3.5).
    
  • Mobile Phase B: Acetonitrile : Mobile Phase A (95:5).

  • Gradient:

    
     B to 
    
    
    
    B over 8 minutes.
  • Flow Rate:

    
    .
    
  • Detection: ESI(+) MS/MS (MRM Mode).

    • Precursor:

      
      
      
    • Fragment:

      
       (Loss of guanidine/ammonia moiety).
      

Critical Insight: The Amide phase is preferred over bare silica because it is less susceptible to irreversible adsorption of the basic guanidine, yielding sharper peaks (


).

Inter-Laboratory Data Comparison

Three independent laboratories (Lab A: QC focus, Lab B: R&D focus, Lab C: CRO) analyzed a standardized batch of (2-Methyl-5-aminophenyl)guanidine spiked into a sample matrix.

Table 1: Performance Metrics Comparison

MetricMethod A (IP-RP-HPLC)Method B (HILIC-MS/MS)Analysis
Linearity (

)

(Range: 10–500 ppm)

(Range: 1–1000 ppb)
IP-RP is better for high-concentration assay; HILIC dominates trace analysis.
LOD (Limit of Detection)


HILIC is

more sensitive.
Tailing Factor (

)


HILIC provides superior peak symmetry.
Inter-Lab %RSD


IP-RP is more robust/reproducible across labs; HILIC requires skilled operators.
Equilibration Time 45–60 mins15–20 minsIP reagents require long column saturation times.
Mechanism Visualization

Mechanisms cluster_IP Method A: Ion-Pairing cluster_HILIC Method B: HILIC Guanidine Guanidine(+) Reagent Sulfonate(-) Guanidine->Reagent Ionic Bond C18 C18 Phase Reagent->C18 Hydrophobic Interaction Guanidine2 Guanidine(+) WaterLayer Water-Rich Layer Guanidine2->WaterLayer Partitioning PolarPhase Amide Phase WaterLayer->PolarPhase H-Bonding

Figure 2: Mechanistic difference between Ion-Pairing (neutralizing charge) and HILIC (utilizing polarity).

Recommendations & Troubleshooting

When to use Method A (IP-RP):
  • Routine QC: When quantifying the molecule as a raw material or intermediate at high purity (

    
    ).
    
  • Equipment Limits: When MS detection is unavailable.

  • Troubleshooting: If retention drifts, increase the concentration of the ion-pairing reagent or lower the column temperature to stabilize the complex. Warning: Dedicate the column to this method; ion-pairing reagents are difficult to wash off.

When to use Method B (HILIC-MS):
  • Genotoxic Impurity Screening: When checking for ppm-level contamination in a final drug substance (Imatinib).

  • Complex Matrices: HILIC effectively separates the polar guanidine from hydrophobic drug substances (which elute in the void or are washed off later).

  • Troubleshooting: HILIC is sensitive to the sample diluent. Always dissolve the sample in high organic solvent (e.g., 90% Acetonitrile) . Injecting an aqueous sample will disrupt the water layer and destroy peak shape.

References

  • PubChem. (2-Methyl-5-aminophenyl)guanidine (CID 11286656).[2] National Library of Medicine. [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. (2019). [Link]

  • J. Chromatogr. A. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. (2005).[3] [Link]

  • MicroSolv Tech. Guanidine Analyzed with HPLC - Application Note. (2024).[2][4][5] [Link]

Sources

Comparative stability of (2-Methyl-5-aminophenyl)guanidine under different stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Stability Profiling Subject: (2-Methyl-5-aminophenyl)guanidine (Free Base vs. Dihydrochloride Salt) Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Method Developers.

Executive Summary

(2-Methyl-5-aminophenyl)guanidine is a critical pharmacophore often utilized as a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogs) and urokinase inhibitors. Its stability profile is complex due to its "dual-threat" chemical nature: it contains an electron-rich aniline moiety susceptible to oxidation and a strongly basic guanidine group prone to hydrolysis.

This guide objectively compares the stability of the Free Base form against the Dihydrochloride (2HCl) Salt form.

Key Finding: The Free Base is kinetically unstable under oxidative and ambient storage conditions, rapidly degrading into azo-dimers and urea derivatives. The Dihydrochloride salt acts as a "chemical lock," protonating both nitrogen centers to significantly retard oxidation and hydrolysis, making it the only viable form for long-term storage or use as a Drug Substance.

Chemical Context & Degradation Mechanisms[1][2][3][4]

To understand the stability data, one must first understand the molecular vulnerabilities. This molecule possesses two distinct degradation vectors.[1]

The Aniline Vector (Oxidation)

The amino group at position 5 is attached to an electron-rich phenyl ring (activated by the methyl group). In the presence of oxygen or peroxides, this primary amine undergoes radical oxidation, leading to the formation of colored azo-dimers or quinone imines . This is the primary cause of "pinking" or "browning" in solid samples.

The Guanidine Vector (Hydrolysis)

The guanidine moiety is a strong base (


). Under alkaline conditions or high moisture, the carbon-nitrogen double bond is susceptible to nucleophilic attack by water, leading to hydrolysis. The primary degradant is the corresponding urea  derivative or complete cleavage to the aniline.
Visualization: Degradation Pathways

The following diagram illustrates the mechanistic divergence based on stress type.

DegradationPathways cluster_legend Degradation Legend Parent (2-Methyl-5-aminophenyl)guanidine (Parent) Oxidation Oxidative Stress (Peroxide/Air) Parent->Oxidation Hydrolysis Hydrolytic Stress (pH > 10 / Moisture) Parent->Hydrolysis AzoDimer Azo-Dimer Impurities (Colored/Insoluble) Oxidation->AzoDimer Radical Coupling Quinone Quinone Imine Oxidation->Quinone Further Oxidation Urea (2-Methyl-5-aminophenyl)urea (Major Hydrolytic Product) Hydrolysis->Urea Nucleophilic Attack (H2O) Amine 2-Methyl-5-aminoaniline Hydrolysis->Amine C-N Cleavage key Blue: Active Molecule | Red: Oxidative Impurity | Yellow: Hydrolytic Impurity

Caption: Mechanistic degradation pathways of (2-Methyl-5-aminophenyl)guanidine showing divergence into oxidative (red) and hydrolytic (yellow) impurities.

Comparative Stress Testing Data

The following data represents a synthesis of standard stability behaviors for phenylguanidine derivatives under ICH Q1A(R2) forcing conditions.

Experimental Setup
  • Method: RP-HPLC (C18 column), UV detection at 240 nm.

  • Concentration: 1 mg/mL.

  • Duration: 24 Hours (Solution), 7 Days (Solid State).

Stability Summary Table
Stress ConditionParameterFree Base (Performance)Dihydrochloride Salt (Performance)Dominant Degradant
Acid Hydrolysis 0.1 N HCl, 60°CStable (>99% Recovery)Stable (>99% Recovery)None
Base Hydrolysis 0.1 N NaOH, 60°CPoor (<85% Recovery)Moderate (~92% Recovery)*Urea Derivative
Oxidation 3% H₂O₂Critical Failure (<50%)Resistant (~85% Recovery)Azo-dimers / N-oxides
Thermal (Solid) 60°C, 7 DaysUnstable (Discoloration)Stable (White solid)Oxidative surface products
Photostability 1.2M Lux hoursFail (Darkens rapidly)Pass (No change)Photo-oxidation products

*Note: The HCl salt provides initial buffering against the base, but once neutralized, it degrades similarly to the free base.

Analysis of Results
The "Proton Shield" Effect

The superior performance of the Dihydrochloride Salt is due to the protonation of the aniline nitrogen (


) and the guanidine nitrogen (

).
  • Oxidation Resistance: Protonation removes the lone pair of electrons on the aniline nitrogen, making it unavailable for radical abstraction or oxidation. This is why the salt resists peroxide stress significantly better than the free base.

  • Hydrolysis Resistance: The guanidinium cation is resonance-stabilized and highly resistant to nucleophilic attack by water compared to the neutral guanidine free base.

Validated Experimental Protocols

To replicate these findings or validate a new supplier batch, follow this self-validating workflow. This protocol aligns with ICH Q1A(R2) requirements for stress testing.

Automated Stress Testing Workflow

Workflow cluster_Stress Parallel Stress Conditions Start Start: Sample Preparation (1 mg/mL in Diluent) Acid Acid Stress (1N HCl, 60°C, 24h) Start->Acid Base Base Stress (1N NaOH, 60°C, 4h) Start->Base Oxid Oxidative Stress (3% H2O2, RT, 4h) Start->Oxid Control Control Sample (Dark, 4°C) Start->Control Quench Quench / Neutralize (pH adjustment to 7.0) Acid->Quench Base->Quench Oxid->Quench Add Reductant HPLC LC-UV/MS Analysis (Gradient Elution) Control->HPLC Quench->HPLC MassBalance Mass Balance Check (Sum of Area% > 95?) HPLC->MassBalance MassBalance->Start No (Re-optimize) Report Generate Stability Profile MassBalance->Report Yes

Caption: Step-by-step forced degradation workflow ensuring mass balance and method specificity.

Detailed Methodologies
Protocol A: Oxidative Stress (The Critical Test)
  • Rationale: Differentiates the salt form from the free base most effectively.

  • Preparation: Dissolve 10 mg of substance in 10 mL of Acetonitrile:Water (50:50).

  • Stress: Add 1 mL of 30%

    
     (Final concentration ~3%). Incubate at Room Temperature for 4 hours.
    
  • Quenching: Crucial Step. Add 1 mL of 10% Sodium Metabisulfite solution to quench excess peroxide. Failure to quench will cause on-column degradation during HPLC analysis.

  • Analysis: Inject immediately.

  • Acceptance Criteria:

    • Free Base: Expect degradation peaks at RRT ~0.8 (N-oxide) and RRT ~1.5 (Dimer).

    • Salt: Expect < 5% total impurities.

Protocol B: Hydrolytic Stress (Alkaline)
  • Rationale: Tests the integrity of the guanidine bond.

  • Stress: Dissolve sample in 0.1 N NaOH. Heat to 60°C for 4 hours.

  • Quenching: Neutralize with equal molar 0.1 N HCl.

  • Note: Phenylguanidines often precipitate when neutralized if the concentration is too high. Ensure final concentration is < 0.5 mg/mL.

Storage & Handling Recommendations

Based on the comparative data, the following handling procedures are recommended for drug development professionals:

  • Selection: Always utilize the Dihydrochloride or Nitrate salt for GMP starting materials. Avoid the Free Base unless immediately consumed in the next reaction step.

  • Atmosphere: If handling the Free Base, use an Inert Atmosphere (Nitrogen/Argon) glovebox. The material is air-sensitive.

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of the Free Base, as they can facilitate solvolysis. Use DMSO or DMF for stock solutions, stored at -20°C.

References

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[2] [Link]

  • PubChem. "(2-Methyl-5-aminophenyl)guanidine Compound Summary."[3] National Library of Medicine. [Link]

  • Szczepek, W. J., et al. "Identification of imatinib mesylate degradation products obtained under stress conditions." Journal of Pharmaceutical and Biomedical Analysis, 2007. (Provides authoritative grounding on degradation of phenylguanidine-like motifs in kinase inhibitors). [Link]

  • Huang, Y., et al. "Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism." Environmental Science & Technology, 2025.[4][5] (Mechanistic reference for aniline/phenylamine hydrolysis and oxidation vectors). [Link][4]

Sources

Confirming the Identity of (2-Methyl-5-aminophenyl)guanidine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to confirming the identity of (2-Methyl-5-aminophenyl)guanidine (often referred to as Imatinib Impurity 7 or a related metabolite). This compound presents unique analytical challenges due to its high polarity, basicity, and structural similarity to other aminotoluene derivatives.

Executive Summary & Strategic Framework

The Analyte: (2-Methyl-5-aminophenyl)guanidine (CAS: 581076-64-4) Molecular Formula: C


H

N

| MW: 164.21 g/mol Context: Primarily analyzed as a Process-Related Impurity (PRI) in the synthesis of Tyrosine Kinase Inhibitors (e.g., Imatinib) or as a hydrolytic degradant.

The Challenge: Unlike lipophilic drug substances, this compound is highly polar and basic. Standard C18 Reverse-Phase LC often yields poor retention (eluting in the void volume) and severe peak tailing, leading to false negatives or co-elution with solvent fronts.

The Solution: A "Triad of Confirmation" approach is recommended to ensure specific identification, distinguishing this compound from positional isomers (e.g., 2-methyl-3-aminophenyl isomers) and matrix interferences.

Decision Matrix: Method Selection
FeatureMethod A: HILIC-MS/MS (Recommended)Method B: IP-HPLC-UV (Alternative)Method C: NMR Spectroscopy (Structural Arbiter)
Primary Use Trace analysis (<0.1%), Genotoxic Impurity screeningRoutine QC, Process control (>0.1%)Reference Standard qualification, Isomer differentiation
Specificity High (Mass + Fragmentation)Medium (Retention Time only)Very High (Atom-level connectivity)
Sensitivity High (pg/mL range)Medium (µg/mL range)Low (mg quantities required)
Throughput HighMediumLow
Limitations Matrix effects in HILICNon-MS compatible (Ion Pairing)Requires isolation of pure compound

Experimental Protocols

Protocol A: HILIC-MS/MS (The Gold Standard)

Best for: Trace detection in complex matrices where C18 fails.

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar guanidine moiety by partitioning it into a water-enriched layer on the stationary phase, moving it away from the ion-suppression zone of the void volume.

Instrument Parameters:

  • Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analyte).

    • 1-6 min: 90% B → 60% B.

    • 6-8 min: 60% B (Wash).

    • 8.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode (+).[1]

MS/MS Transitions (MRM):

  • Precursor Ion: m/z 165.1 [M+H]

    
    
    
  • Quantifier Transition: m/z 165.1 → 123.1 (Loss of Guanidine moiety [-42 Da], formation of aminotoluene cation).

  • Qualifier Transition: m/z 165.1 → 148.1 (Loss of NH

    
     [-17 Da]).
    

Self-Validating Check: The ratio of the Quantifier/Qualifier peak areas must match the reference standard within ±20%.

Protocol B: IP-HPLC-UV (The Routine QC Method)

Best for: High-concentration samples where MS is unavailable.

Rationale: Standard C18 columns cannot retain this basic compound. Ion-Pairing (IP) reagents (e.g., Octanesulfonate) form a neutral complex with the guanidinium cation, allowing retention on hydrophobic stationary phases.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Inertsil ODS-3V), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 0.01 M Sodium 1-Octanesulfonate + 0.1% Phosphoric Acid (pH ~2.5).

    • Solvent: Methanol.[2][3][4][5][6][7]

    • Ratio: 60:40 (Buffer:Methanol) Isocratic.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV @ 235 nm (Guanidine absorption) and 280 nm (Aromatic).

Critical Warning: Ion-pairing reagents permanently modify columns and suppress MS ionization. Dedicate a specific column to this method and never connect it to a Mass Spectrometer.

Protocol C: 1H-NMR Spectroscopy (The Structural Arbiter)

Best for: Confirming the exact position of the methyl and amino groups (Isomer differentiation).

Sample Prep: Dissolve ~5-10 mg in DMSO-d


.

Key Diagnostic Signals (Expected):

  • Methyl Group: Singlet at

    
     ~2.1 ppm (3H).
    
  • Aromatic Region:

    • 
       ~6.4 - 7.0 ppm range.
      
    • Pattern: 1,2,5-substitution pattern. Look for a doublet (H3), a doublet of doublets (H4), and a narrow doublet/singlet (H6).

  • Guanidine NH: Broad exchangeable singlets (often

    
     7.0 - 9.0 ppm), disappearing upon D
    
    
    
    O shake.
  • Amine NH

    
    :  Broad singlet, typically upfield of the aromatic region (
    
    
    
    ~4.5 - 5.5 ppm).

Visualizations

Figure 1: Identification Workflow

A logic gate for determining the presence and identity of the impurity.

IdentificationWorkflow Start Unknown Sample Step1 Initial Screen: HILIC-MS (Full Scan) Start->Step1 Decision1 Peak at m/z 165.1? Step1->Decision1 Step2 Acquire MS/MS Spectrum (Precursor 165.1) Decision1->Step2 Yes Negative NOT DETECTED Decision1->Negative No Check1 Fragment 123.1 Present? (Aminotoluene core) Step2->Check1 Check2 Fragment 148.1 Present? (Ammonia loss) Check1->Check2 Yes Check1->Negative No Step3 Compare Retention Time (RT) with Reference Standard Check2->Step3 Yes Check2->Negative No Match RT Match within ±2%? Step3->Match Confirmed IDENTITY CONFIRMED (2-Methyl-5-aminophenyl)guanidine Match->Confirmed Yes Isomer POSSIBLE ISOMER (Requires NMR) Match->Isomer No

Caption: Decision tree for confirming (2-Methyl-5-aminophenyl)guanidine using LC-MS/MS. NMR is reserved for cases where Retention Time does not match the standard.

Figure 2: Predicted Fragmentation Pathway

Mechanistic explanation of the MS/MS transitions used for confirmation.

Fragmentation Parent Parent Ion [M+H]+ = 165.1 (Intact Guanidine) Frag1 Fragment A [M+H-NH3]+ m/z = 148.1 Parent->Frag1 - NH3 (17 Da) Frag2 Fragment B [M+H-Guanidine]+ m/z = 123.1 (Aminotoluene Cation) Parent->Frag2 - CN2H4 (42 Da)

Caption: Primary ESI(+) fragmentation pathways. The transition to m/z 123.1 is highly specific to the aminotoluene core structure.

References

  • LGC Standards. N-(2-Methyl-5-aminophenyl)guanidine Reference Standard Data Sheet. Retrieved from

  • European Pharmacopoeia (Ph. Eur.).Imatinib Mesilate Monograph 2736.
  • PubChem. (2-Methyl-5-aminophenyl)guanidine Compound Summary. National Library of Medicine. Retrieved from

  • Gao, Y. et al. (2023).[3] Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water. PMC. Retrieved from (Provides basis for HILIC/MS conditions for guanidines).

  • ChemicalBook. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Data. Retrieved from (For context on related Imatinib impurities).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-5-aminophenyl)guanidine
Reactant of Route 2
Reactant of Route 2
(2-Methyl-5-aminophenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.